S-Malate dimer
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
276871-10-4 |
|---|---|
Molecular Formula |
C8H10O9 |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
(2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid |
InChI |
InChI=1S/C8H10O9/c9-3(7(13)14)1-6(12)17-4(8(15)16)2-5(10)11/h3-4,9H,1-2H2,(H,10,11)(H,13,14)(H,15,16)/t3-,4-/m0/s1 |
InChI Key |
OFUWZMAKRPRJLU-IMJSIDKUSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(=O)O[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of S-Malate and its Potential Dimeric Forms
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to S-Malate
S-Malate, the naturally occurring stereoisomer of malic acid, is a dicarboxylic acid that plays a central role in cellular metabolism, most notably as an intermediate in the citric acid cycle.[1] Its versatile chemical nature, possessing two carboxylic acid groups and a hydroxyl group, allows it to participate in a variety of biochemical reactions and makes it a compound of interest in drug development and food science. This guide summarizes the known physicochemical properties of the S-Malate monomer and provides a framework for understanding the potential characteristics of its dimers.
Physicochemical Properties of S-Malate (Monomer)
The following tables summarize the key physicochemical properties of S-Malate. These values provide a baseline for understanding the behavior of this molecule in various experimental and biological contexts.
Table 1: General and Physical Properties of S-Malate
| Property | Value | Source |
| Molecular Formula | C₄H₆O₅ | [1] |
| Molecular Weight | 134.09 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 130 °C (266 °F; 403 K) | [1] |
| Solubility in water | 558 g/L (at 20 °C) | [1] |
| Density | 1.609 g/cm³ | [1] |
Table 2: Acid-Base Properties of S-Malate
| Property | Value | Source |
| pKa₁ | 3.40 | [1] |
| pKa₂ | 5.20 | [1] |
The S-Malate Dimer: A Theoretical Exploration
While specific experimental data for an "this compound" is scarce, a dimer could theoretically form through an esterification reaction between two S-Malate molecules, where the hydroxyl group of one molecule reacts with a carboxylic acid group of the other. The resulting structure would be a dicarboxylic acid with an ester linkage.
Based on the properties of the S-Malate monomer, we can extrapolate the expected properties of a hypothetical this compound:
-
Molecular Weight: Approximately 250.16 g/mol (C₈H₁₀O₉), as found in the PubChem entry for a theoretical this compound.
-
Solubility: Likely to be lower than the monomer due to the increased molecular size and potential for reduced hydrogen bonding with water.
-
Acidity: The pKa values would be expected to be in a similar range to the monomer, as the carboxylic acid groups would still be present.
-
Melting Point: Expected to be higher than the monomer due to increased molecular weight and intermolecular forces.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of a specific "this compound" are not available. However, the following methodologies are standard for the analysis of malic acid and would be applicable to the study of its potential dimers.
Synthesis of Malic Acid
Racemic malic acid is produced industrially through the double hydration of maleic anhydride.[1] The separation of the enantiomers can be achieved through chiral resolution. S-Malic acid can also be produced via the fermentation of fumaric acid.[1]
Quantification of Malic Acid
A common method for the quantification of D-malic acid involves an enzymatic assay using D-malate dehydrogenase, with the reaction monitored spectrophotometrically. A similar principle can be applied for the L-isomer using L-malate dehydrogenase.
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of malic acid. Derivatization with a chiral reagent can be employed to separate the D- and L-enantiomers.
Biological Activity and Signaling Pathways of S-Malate
Currently, there is no direct evidence of a signaling pathway specifically involving an this compound. However, the monomer, L-malate, has been shown to have biological activity and is involved in cellular signaling. For instance, L-malate has been identified as having an anti-inflammatory effect.
One proposed signaling pathway for malic acid-induced apoptosis in human epidermal keratinocytes involves the upregulation of proteins associated with endoplasmic reticulum stress.
Below is a diagram illustrating a generalized workflow for investigating the biological activity of a compound like S-Malate.
Caption: A generalized workflow for studying the biological effects of S-Malate.
Conclusion
While the "this compound" remains a theoretical entity with limited specific data, the well-characterized physicochemical properties of the S-Malate monomer provide a strong foundation for researchers. The experimental protocols and biological insights related to the monomer can guide future investigations into the potential existence, synthesis, and function of S-Malate dimers. Further research is warranted to explore the possibility of malic acid dimerization and to characterize the properties and biological relevance of such compounds.
References
An In-depth Technical Guide on the Structure and Stereochemistry of S-Malate Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereochemical aspects of the S-Malate dimer. It delves into the available data on both covalent and potential non-covalent dimeric forms of S-Malate, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and illustrating key concepts through diagrams.
Introduction to S-Malate and its Dimerization
S-Malate, the conjugate base of L-Malic acid, is a key intermediate in the citric acid cycle and plays a crucial role in cellular metabolism. The potential for S-Malate to form dimeric structures is of interest in various fields, including biochemistry and drug development, as such interactions can influence its physicochemical properties and biological activity. Dimerization can occur through covalent bonding or non-covalent interactions, such as hydrogen bonding.
The Covalent this compound
A covalent dimer of S-Malate has been identified and is characterized by an ester linkage between two S-Malate monomers.
Structure and Stereochemistry
The IUPAC name for the covalent this compound is (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid. This structure consists of two S-malate units linked by an ester bond, preserving the (S) stereochemistry at both chiral centers.
Physicochemical Properties
Quantitative data for the covalent this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀O₉ |
| Molecular Weight | 250.16 g/mol |
| IUPAC Name | (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid |
| Stereochemistry | (S,S) |
Investigation of Non-Covalent S-Malate Dimers
While a covalent dimer is known, the existence and structure of a stable, non-covalent this compound in solution is not well-documented in the scientific literature. However, the potential for such a dimer to form through hydrogen bonding is a subject of scientific inquiry. In the solid state, L-malic acid molecules are known to form extensive hydrogen-bonded networks rather than discrete dimers.
Hydrogen Bonding in L-Malic Acid Crystal Structure
Crystallographic studies of L-malic acid reveal a complex network of hydrogen bonds. Each molecule is involved in multiple hydrogen bonds with its neighbors, forming infinite chains. These chains are then cross-linked by additional hydrogen bonds, creating a stable three-dimensional lattice. This observation suggests that in a condensed phase, S-Malate has a strong propensity for extensive intermolecular hydrogen bonding, which may or may not favor the formation of a distinct dimeric species in solution.
Experimental Protocols for Dimer Characterization
The investigation of potential non-covalent dimers in solution typically employs spectroscopic and spectrometric techniques. The following are detailed methodologies for key experiments that could be used to characterize an this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Concentration-dependent NMR spectroscopy is a powerful tool to study self-association of molecules in solution.
Experimental Workflow:
Mass Spectrometry (MS)
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), can be used to detect non-covalently bound dimers in the gas phase.
Experimental Workflow:
Signaling Pathways and Logical Relationships
Currently, there are no well-established signaling pathways that are directly modulated by an this compound. S-Malate itself is a component of central metabolic pathways, and its concentration can influence various cellular processes. The logical relationship for investigating a potential biological role of an this compound would follow a standard scientific inquiry process.
Logical Workflow for Investigating Biological Relevance:
Conclusion
The current body of scientific literature provides clear evidence for a covalent this compound. The existence of a stable, non-covalent this compound in solution remains an open question, although the hydrogen-bonding capabilities of the molecule are well-established through crystallographic studies of L-malic acid. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the potential for S-Malate self-association and to elucidate its structural and functional implications. Further research in this area could provide valuable insights into the behavior of this important metabolite and its potential roles in biological systems and drug development.
The Elusive S-Malate Dimer: A Search for its Natural Occurrence in Biological Systems
A comprehensive review of scientific literature and chemical databases reveals no significant evidence for the natural occurrence of an S-Malate dimer as a distinct, biologically functional molecule in living organisms. While the term "dimer" is prevalent in the context of malate metabolism, it overwhelmingly refers to the quaternary structure of enzymes that process malate, not a covalent linkage of two S-malate molecules.
This technical guide addresses the query on the natural occurrence of the this compound, clarifying the prevalent use of the term "dimer" in relation to malate biochemistry and presenting the current state of knowledge. This information is targeted towards researchers, scientists, and drug development professionals.
The Concept of a Dimer in Biology
In biological systems, the term "dimer" typically describes a macromolecular complex formed by two, often protein, subunits. These subunits can be identical (homodimer) or different (heterodimer). This dimerization is crucial for the function of many enzymes and receptors.
Malate-Related Enzymes: The True "Dimers" of Malate Metabolism
Extensive research has focused on the dimeric and tetrameric nature of enzymes central to malate metabolism. These protein structures are fundamental to their catalytic activity and regulation.
-
Malate Dehydrogenase (MDH): This critical enzyme of the citric acid cycle and malate-aspartate shuttle exists as a dimer. The two subunits of MDH work in concert to catalyze the reversible oxidation of L-malate to oxaloacetate. The dimeric structure is essential for its stability and enzymatic function.
-
Malic Enzyme (ME): This enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate, also functions as a dimer or a tetramer (a dimer of dimers). The oligomeric state of malic enzyme is often linked to its regulatory properties.
It is the dimeric nature of these enzymes that is a subject of extensive study, not a dimer of their substrate, malate.
Investigating the Existence of an this compound Molecule
A thorough search of chemical databases, including PubChem, does identify a theoretical chemical structure for an "this compound" (CID 10753161).[1] However, this entry lacks any associated biological data, such as information on its natural source, biosynthetic pathway, or physiological role. This strongly suggests that "this compound," as a distinct molecule, is likely a synthetic or theoretical compound rather than a naturally occurring metabolite.
Potential for Misinterpretation
Experimental Protocols for Studying Dimeric Enzymes
While there are no protocols for the detection of a naturally occurring this compound, a wealth of established methods exists for studying the dimeric nature of enzymes like malate dehydrogenase. These include:
-
Size-Exclusion Chromatography (SEC): This technique separates proteins based on their size, allowing for the determination of the oligomeric state of an enzyme.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): By running proteins in their native, folded state, this method can distinguish between monomers, dimers, and higher-order oligomers.
-
Analytical Ultracentrifugation: This powerful technique provides detailed information about the size, shape, and association properties of macromolecules in solution.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution three-dimensional structures of dimeric enzymes, revealing the specific amino acid interactions at the dimer interface.
Logical Workflow for Investigating Protein Dimerization
The following diagram illustrates a typical workflow for investigating the dimeric state of a protein of interest.
References
Potential Biological Roles of S-Malate Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "S-Malate dimer" as a distinct chemical entity with specific biological functions is not prominently described in scientific literature, the concept of dimerization is central to the biological roles of key enzymes that metabolize S-malate. This technical guide will explore the potential biological significance of "this compound" by focusing on the dimeric forms of malic enzyme and malate dehydrogenase. The dimerization of these enzymes is critical for their catalytic activity, allosteric regulation, and overall impact on cellular metabolism and signaling. This guide will delve into the quantitative aspects of this dimerization, the experimental methodologies used to study it, and the signaling pathways influenced by these metabolic enzymes.
Quantitative Data on Malate-Related Enzyme Dimerization and Kinetics
The following tables summarize key quantitative data related to the dimerization and enzymatic activity of malic enzyme and malate dehydrogenase, crucial for understanding their biological function.
Table 1: Dissociation Constants for Malic Enzyme Isoforms
| Enzyme Mutant | Dissociation Constant (Kd, 24) (μM) | Predominant Oligomeric State | Reference |
| D568A | 0.26 | Tetramer | [1] |
| H142A | 133.1 | Dimer | [1] |
| H142A/D568A | 123.1 | Dimer | [1] |
| W572A | 262.4 | Dimer | [1] |
Table 2: Kinetic Parameters of Wild-Type and Mutant Human Mitochondrial NAD(P)+-dependent Malic Enzyme
| Enzyme | K0.5,malate (mM) | kcat (s-1) | Reference |
| Wild-Type | 0.5 ± 0.04 | 55 ± 2 | [2] |
| K57A | 1.2 ± 0.1 | 10 ± 0.5 | [2] |
| K57C | 1.5 ± 0.2 | 8 ± 0.6 | [2] |
| K57S | 1.8 ± 0.2 | 7 ± 0.4 | [2] |
| K57R | 1.0 ± 0.1 | 15 ± 1 | [2] |
Table 3: Kinetic Parameters of Synechocystis sp. Malic Enzyme (SyME) and Malate Dehydrogenase (SyMDH)
| Enzyme | Substrate | S0.5 (mM) | kcat (s-1) | kcat/S0.5 (s-1mM-1) | Reference |
| SyME | Malate | 0.17 ± 0.01 | 148 ± 3 | 871 | [3] |
| SyMDH | Malate | 1.4 ± 0.1 | 4.6 ± 0.1 | 3.3 | [3] |
| SyME | NADP+ | 0.023 ± 0.001 | 145 ± 2 | 6304 | [3] |
| SyMDH | NAD+ | 0.091 ± 0.005 | 0.21 ± 0.004 | 2.3 | [3] |
Core Biological Roles and Signaling Pathways
The dimerization of malate-metabolizing enzymes is fundamental to their function and regulation. This section explores the key biological roles influenced by this oligomerization.
Regulation of Catalytic Activity and Allosteric Control
Dimerization is often a prerequisite for the catalytic activity and allosteric regulation of malic enzyme and malate dehydrogenase. The interface between the subunits in a dimer can form or stabilize the active site and allosteric binding sites.
-
Malic Enzyme: The mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME) exists in a dimer-tetramer equilibrium.[1] The dimer interface is critical for proper malate cooperativity and allosteric activation by fumarate.[1][2] Mutations at the dimer interface can abolish this cooperativity and reduce enzymatic activity.[1] For instance, the Lys57 residue, located at the dimer interface, is crucial for both fumarate-induced activation and the stability of the quaternary structure.[2]
-
Malate Dehydrogenase: Chloroplastic NADP-malate dehydrogenase is a homodimeric enzyme.[4] The interaction between the subunits is essential for its catalytic efficiency. Site-directed mutagenesis of residues at the dimer interface, such as Asp-101, can lead to a monomeric and less active enzyme.[4]
The following diagram illustrates the logical relationship between dimerization, allosteric regulation, and the catalytic output of malic enzyme.
References
- 1. Functional Roles of the Tetramer Organization of Malic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual roles of Lys(57) at the dimer interface of human mitochondrial NAD(P)+-dependent malic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The dimer contact area of sorghum NADP-malate dehydrogenase: role of aspartate 101 in dimer stability and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on S-Malate Dimer (CAS: 276871-10-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide aims to provide all available information on S-Malate dimer (CAS: 276871-10-4) and to clearly delineate the current scope of knowledge. While the core requirements of detailing extensive experimental data and biological pathways cannot be fulfilled due to the absence of such research, this document will present the foundational chemical information that has been identified.
Chemical and Physical Properties
Summarized quantitative data for this compound is presented in the table below. This information is compiled from chemical databases and supplier specifications.
| Property | Value | Source |
| CAS Number | 276871-10-4 | PubChem[1] |
| Molecular Formula | C₈H₁₀O₉ | Clearsynth[2], PubChem[1] |
| Molecular Weight | 250.16 g/mol | Clearsynth[2], PubChem[1] |
| IUPAC Name | (2S)-2-[(3S)-3-Carboxy-3-hydroxy-1-oxopropoxy]butanedioic acid | Clearsynth[2] |
| Synonyms | This compound, Butanedioic acid, 2-((3S)-3-carboxy-3-hydroxy-1-oxopropoxy)-, (2S)- | PubChem[1] |
| Canonical SMILES | C(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O | PubChem[1] |
| Physical Description | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Synthesis and Manufacturing
Detailed experimental protocols for the synthesis of this compound with CAS number 276871-10-4 are not available in the peer-reviewed scientific literature. Chemical suppliers list it as a product available for purchase, indicating that a synthetic route has been established for its commercial production. It is often categorized as a drug product used as an analytical standard for HPLC and in research and development.[2]
Biological Activity and Signaling Pathways
As of the latest available information, there are no published research articles detailing the biological activity of this compound (CAS: 276871-10-4). Searches of prominent scientific databases have not yielded any studies investigating its mechanism of action, its effects on cellular signaling pathways, or its potential therapeutic applications.
Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this specific compound is not possible at this time. The absence of this information in the public domain suggests that this compound may be a relatively new or unexplored compound in the context of biological research, or it may be primarily used as a chemical intermediate or an analytical reference standard.
Experimental Protocols
Due to the lack of published research on the biological effects of this compound, there are no established and cited experimental protocols for key experiments such as cell-based assays, animal models, or biochemical assays.
Future Research Directions
The current void in the scientific literature regarding the biological properties of this compound presents a unique opportunity for original research. Potential areas of investigation could include:
-
Initial Biological Screening: Performing a broad panel of in vitro assays to identify any potential cytotoxic, antimicrobial, or enzyme-inhibitory activities.
-
Cellular Uptake and Metabolism: Investigating whether the dimer is transported into cells and if it is hydrolyzed into S-malate monomers.
-
Mechanism of Action Studies: Should any biological activity be identified, subsequent studies could elucidate the underlying molecular mechanisms and signaling pathways involved.
This compound with CAS number 276871-10-4 is a chemically defined entity that is commercially available for research purposes. However, there is a notable absence of published scientific literature detailing its biological activity, experimental methodologies, and role in cellular processes. Therefore, while its basic chemical properties are known, its significance in the fields of biology and drug development remains to be determined. The information presented in this guide reflects the entirety of the currently available public knowledge on this specific compound. Researchers and scientists are encouraged to view this as a potential area for novel investigation.
References
Theoretical Modeling of S-Malate Dimer Conformation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Malate, a crucial intermediate in cellular metabolism, has the potential to form non-covalent dimers, influencing its physicochemical properties and biological activity. Understanding the conformational landscape of the S-Malate dimer is paramount for applications in drug development, materials science, and biochemistry. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to model and characterize the conformation of the this compound. We delve into the methodologies of molecular dynamics simulations and density functional theory calculations, and discuss experimental validation techniques. This document serves as a resource for researchers seeking to investigate the non-covalent interactions and conformational dynamics of S-Malate and similar dicarboxylic acids.
Introduction to S-Malate and its Dimerization
S-Malate is a dicarboxylic acid that plays a central role in the citric acid cycle.[1] Its structure, featuring two carboxyl groups and a hydroxyl group, allows for the formation of intermolecular hydrogen bonds, leading to the self-association into dimeric and potentially higher-order structures.[2] These non-covalent interactions are critical in determining the three-dimensional structure of molecules and their complexes.[3] The conformation of the this compound is governed by a delicate balance of forces, including hydrogen bonding, van der Waals interactions, and electrostatic forces.[4] Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to elucidate the stable conformations and dynamic behavior of the this compound.
Theoretical Modeling Methodologies
Computational chemistry offers a suite of tools to explore the conformational space of the this compound. The two primary methods employed are Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound in a simulated environment, such as in solution. This method models the atoms as charged points and the bonds as springs, and calculates the trajectories of atoms and molecules over time.[5]
Experimental Protocol: Molecular Dynamics Simulation of this compound
-
System Setup:
-
Define the initial coordinates of two S-Malate molecules. The initial placement can be random or based on a predicted low-energy conformation.
-
Place the S-Malate molecules in a simulation box of appropriate dimensions.
-
Solvate the system by adding water molecules to the simulation box to mimic an aqueous environment.
-
Add counter-ions to neutralize the system if necessary.
-
-
Force Field Selection:
-
Choose a suitable force field to describe the interactions between atoms. For carboxylic acids like S-Malate, force fields such as CHARMM, AMBER, or OPLS are commonly used.[6]
-
Ensure that the force field parameters for S-Malate are available or can be reliably generated.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries from the initial setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 298 K) while restraining the positions of the S-Malate molecules.
-
Run a simulation at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable density and temperature.
-
-
Production Run:
-
Run the main simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the this compound.
-
Save the coordinates of the system at regular intervals for later analysis.
-
-
Analysis:
-
Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and dynamic properties of the dimer.
-
Calculate the potential of mean force (PMF) to determine the free energy landscape of dimerization.
-
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It provides accurate information about the geometry, energy, and bonding of the this compound in the gas phase or with implicit solvent models.
Experimental Protocol: DFT Calculation of this compound Conformation
-
Monomer Optimization:
-
Define the initial 3D structure of a single S-Malate molecule.
-
Perform a geometry optimization to find the lowest energy conformation of the monomer. A functional like B3LYP with a basis set such as 6-31G* is a common starting point.
-
-
Dimer Construction:
-
Create initial structures for the this compound by placing two optimized monomers in various relative orientations to explore different hydrogen bonding possibilities.
-
-
Dimer Optimization:
-
Perform geometry optimization for each initial dimer structure. To accurately capture non-covalent interactions, it is crucial to use a functional that includes dispersion corrections (e.g., B97-D, ωB97X-D) or a functional designed for non-covalent interactions (e.g., M06-2X).
-
A larger basis set with diffuse functions (e.g., 6-311++G(d,p) or aug-cc-pVTZ) is recommended for accurate results.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized dimer structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).
-
-
Binding Energy Calculation:
-
Calculate the interaction energy (ΔE) of the dimer using the following equation: ΔE = E_dimer - 2 * E_monomer
-
Correct for the Basis Set Superposition Error (BSSE) using the counterpoise method to obtain a more accurate binding energy.[7] The binding energy is a key indicator of the stability of the dimer conformation.[8]
-
-
Analysis of Non-Covalent Interactions:
-
Use techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to visualize and characterize the hydrogen bonds and other weak interactions within the dimer.[9]
-
Quantitative Data Presentation
Table 1: Representative DFT-Calculated Binding Energies for Dicarboxylic Acid Dimers
| Dicarboxylic Acid | Functional/Basis Set | Binding Energy (kcal/mol) | BSSE Corrected Binding Energy (kcal/mol) |
| Succinic Acid (C4) | M06-2X/6-311++G(d,p) | -15.2 | -13.8 |
| Glutaric Acid (C5) | M06-2X/6-311++G(d,p) | -16.5 | -15.0 |
| Adipic Acid (C6) | M06-2X/6-311++G(d,p) | -15.8 | -14.2 |
Note: These are representative values for similar molecules and are intended for illustrative purposes.
Table 2: Representative Geometric Parameters for a Dicarboxylic Acid Dimer
| Parameter | Conformer 1 | Conformer 2 |
| H-Bond Distance (O-H···O) | 1.75 Å | 1.82 Å |
| H-Bond Angle (O-H-O) | 175° | 170° |
| Dihedral Angle (C-C-C-C) | 180° (anti) | 60° (gauche) |
Note: These are hypothetical values for illustrative purposes.
Experimental Validation
Experimental techniques are crucial for validating the computationally predicted conformations of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. Changes in chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) upon dimerization can provide valuable information about the geometry of the this compound.
Experimental Protocol: NMR Spectroscopy of S-Malate
-
Sample Preparation:
-
Prepare solutions of S-Malate at various concentrations in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.
-
-
Data Analysis:
-
Analyze the concentration dependence of chemical shifts to infer dimerization.
-
Measure coupling constants to determine torsional angles.
-
Use NOESY/ROESY data to identify through-space proximities between protons, which can help to define the relative orientation of the two monomers in the dimer.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state. While obtaining a crystal structure of the this compound itself might be challenging, crystallizing S-Malate or its salts can reveal the preferred intermolecular interactions and packing motifs, which can inform the initial models for theoretical calculations.
Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
Grow single crystals of S-Malate or a salt of S-Malate from a suitable solvent system.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the electron density map.
-
Build a model of the S-Malate molecule into the electron density.
-
Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
-
-
Analysis:
-
Analyze the crystal packing to identify intermolecular interactions, including hydrogen bonding patterns that lead to dimerization.
-
Conclusion
The theoretical modeling of the this compound conformation is a multifaceted endeavor that combines the predictive power of computational chemistry with the empirical validation of experimental techniques. By integrating molecular dynamics simulations, density functional theory calculations, NMR spectroscopy, and X-ray crystallography, researchers can gain a detailed understanding of the structural and dynamic properties of S-Malate dimers. This knowledge is essential for advancing our understanding of its role in biological systems and for the rational design of new molecules with tailored properties. This guide provides the foundational methodologies for initiating and conducting such investigations.
References
- 1. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Non-covalent interaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Molecular dynamic simulation of dicarboxylic acid coated aqueous aerosol: structure and processing of water vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 8. Theoretical Study of the Structure and Binding Energies of Dimers of Zn(II)-Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of S-Malate Dimer in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of S-Malate dimer. Due to the limited availability of direct experimental data for this compound, this document leverages solubility data from the closely related and well-studied DL-malic acid to infer potential solubility properties. Furthermore, this guide details established experimental protocols for solubility determination, enabling researchers to ascertain the precise solubility of this compound in various solvent systems. Visualizations of relevant biochemical pathways and experimental workflows are included to provide a broader context and practical guidance.
Introduction to this compound
This compound, systematically named (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid, is a dicarboxylic acid ester formed from two molecules of L-malic acid. Malic acid and its derivatives are of significant interest in the pharmaceutical and food industries due to their roles in cellular metabolism and their use as excipients and flavoring agents.[1] Understanding the solubility of this compound is crucial for its potential applications in drug formulation, as a biodegradable polymer precursor, and in various biochemical assays.
Inferred Solubility Profile of this compound
Aqueous Solubility
Based on the high water solubility of DL-malic acid and poly(malic acid), it is anticipated that this compound is also readily soluble in aqueous solutions.[2] The presence of multiple carboxylic acid and hydroxyl groups contributes to its hydrophilicity and ability to form hydrogen bonds with water molecules.
Organic Solvent Solubility
The solubility of this compound in organic solvents is expected to vary depending on the polarity of the solvent. Based on data for DL-malic acid, it is likely to be soluble in polar organic solvents and less soluble in nonpolar solvents.
Quantitative Solubility Data for Structurally Related Compounds
To provide a quantitative reference, the following tables summarize the solubility of DL-malic acid in water and various organic solvents at 20 °C.
Table 1: Solubility of DL-Malic Acid in Aqueous and Organic Solvents at 20 °C
| Solvent | Solubility ( g/100g of solvent) |
| Water | 55.8[3] |
| Methanol | 82.7[3] |
| Ethanol | 45.53[3] |
| Acetone | 17.75[3] |
| Dioxane | 22.7[3] |
| Diethyl Ether | 0.84[3] |
| Benzene | Insoluble |
Table 2: Solubility of DL-Malic Acid in Ethanol-Water Mixtures at Different Temperatures
This table is derived from a study on the solubility of DL-malic acid in ethanol-water mixtures, demonstrating the influence of solvent composition and temperature.[4] The full dataset can be found in the cited reference. The general trend observed was that solubility increases with temperature and decreases with an increasing mass fraction of ethanol.[4]
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, based on the widely used shake-flask method.
Shake-Flask Method for Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected aqueous and organic solvents
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
-
Vials with screw caps
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, non-adsorbing filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizations
Metabolic Context: Role of Malate Dehydrogenase Oligomers
While not a direct pathway of the this compound itself, the oligomerization of the enzyme malate dehydrogenase, which metabolizes malate, provides a relevant biological context where malate concentration and interactions are critical. Different oligomeric forms (dimer, tetramer, octamer) of this enzyme are involved in different metabolic pathways.[5][6]
Caption: Metabolic roles of malate dehydrogenase oligomers.
Experimental Workflow: Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound is currently scarce in the public domain, this guide provides a robust framework for understanding and determining its solubility. By leveraging data from the structurally similar DL-malic acid, it is inferred that this compound exhibits good solubility in aqueous and polar organic solvents. The detailed experimental protocol provided herein offers a clear path for researchers to obtain precise solubility data in their solvents of interest. The included visualizations of a relevant metabolic context and a general experimental workflow further support the practical application of this information in a research and development setting.
References
- 1. Malic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Oligomeric forms of bacterial malate dehydrogenase: a study of the enzyme from the phototrophic non-sulfur bacterium Rhodovulum steppense A-20s - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Properties of S-Malate Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the S-Malate dimer. Malic acid, in its S-enantiomeric form (L-malic acid), is a key intermediate in cellular metabolism and its ability to form hydrogen-bonded dimers influences its physical and chemical properties. Understanding the spectroscopic signature of this dimer is crucial for its characterization in various matrices, from solid-state formulations to biological systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the this compound structure.
Vibrational Spectroscopy: Infrared (IR) and Raman
In the solid state, S-malic acid primarily exists as a dimer, formed through hydrogen bonding between the carboxylic acid moieties of two molecules. This dimerization significantly influences the vibrational spectra.
Quantitative Vibrational Data
The following tables summarize the key vibrational frequencies observed for L-malic acid (S-malate) in the polycrystalline state, where it exists as a dimer. The data is compiled from detailed spectroscopic studies.[1]
Table 1: Infrared (IR) Spectroscopic Data for this compound (Polycrystalline)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 (broad) | s, br | O-H stretching in hydrogen-bonded dimer |
| 2998, 2949, 2880 | m | C-H stretching |
| 1732 | vs | C=O stretching of dimeric COOH |
| 1425 | s | C-O-H in-plane bending |
| 1291 | s | ν(C-O) + δ(OH) of COOH |
| 1215 | s | C-O stretching |
| 1097 | s | C-C stretching, C-O-H bending |
| 930 (broad) | m, br | Out-of-plane O-H bend of dimer |
Abbreviations: s = strong, m = medium, w = weak, v = very, sh = shoulder, br = broad
Table 2: Raman Spectroscopic Data for this compound (Polycrystalline)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3390, 3100 | w | O-H stretching |
| 2998, 2949, 2880 | s | C-H stretching |
| 1655 | s | C=O stretching of dimeric COOH |
| 1450 | m | CH₂ scissoring |
| 1290 | s | ν(C-O) + δ(OH) of COOH |
| 1099 | s | C-C stretching |
| 835 | s | C-COO stretching |
Abbreviations: s = strong, m = medium, w = weak
Experimental Protocols for Vibrational Spectroscopy
A common method for obtaining the IR spectrum of solid S-malic acid is using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet.
-
ATR-FTIR Spectroscopy: A small amount of the solid S-malic acid sample is placed directly on the ATR crystal (e.g., diamond or germanium). A spectrum is then collected by measuring the internally reflected infrared beam. This method requires minimal sample preparation.
-
KBr Pellet Method: A few milligrams of finely ground S-malic acid are mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. The IR spectrum of the pellet is then recorded.
For both methods, spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Raman spectra of solid S-malic acid are typically obtained using a Raman microscope.
-
Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.
-
Instrumentation: A laser (e.g., 532 nm or 785 nm) is focused on the sample through the microscope objective. The scattered light is collected, filtered to remove the Rayleigh scattering, and dispersed onto a CCD detector.
-
Data Acquisition: Spectra are typically collected over a range of Raman shifts (e.g., 100-3500 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. While obtaining spectra of the pure this compound is challenging due to the monomer-dimer equilibrium in solution, the following represents typical data for S-malic acid in solution, with discussion on the expected effects of dimerization.
Quantitative NMR Data
The following table provides typical ¹H and ¹³C NMR chemical shifts for S-malic acid in common deuterated solvents. The exact chemical shifts can vary with concentration and solvent, reflecting the equilibrium between the monomeric and dimeric forms.
Table 3: ¹H and ¹³C NMR Chemical Shifts for S-Malic Acid
| Nucleus | Atom Numbering* | Chemical Shift (ppm) in D₂O | Chemical Shift (ppm) in DMSO-d₆ |
| ¹H | H2 | ~4.3-4.5 | ~4.2-4.4 |
| H3a | ~2.4-2.6 | ~2.4-2.6 | |
| H3b | ~2.6-2.8 | ~2.5-2.7 | |
| ¹³C | C1 (COOH) | ~177-180 | ~174-176 |
| C2 (CH-OH) | ~69-71 | ~67-69 | |
| C3 (CH₂) | ~41-43 | ~40-42 | |
| C4 (COOH) | ~175-178 | ~172-174 |
*Atom numbering: HOOC(1)-CH(OH)(2)-CH₂(3)-COOH(4)
Effects of Dimerization on NMR Spectra: The formation of the hydrogen-bonded dimer primarily affects the chemical shift of the carboxylic acid proton. In non-aqueous solvents that promote dimerization, the -COOH proton signal is expected to shift significantly downfield (to higher ppm values), often appearing as a broad signal between 10 and 13 ppm.[2] This is due to the deshielding effect of the hydrogen bond. The chemical shifts of the carbon atoms in the carboxylic acid groups may also be affected, though to a lesser extent.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, S-malic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. To study dimerization, a non-aqueous, aprotic solvent like chloroform-d (CDCl₃) is preferable. Concentration-dependent studies can be performed to observe shifts in chemical equilibria. For a typical small molecule, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is used for ¹H NMR, while 20-50 mg is often required for ¹³C NMR.[3]
-
Data Acquisition: Spectra are acquired on an NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a small number of scans are usually sufficient. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. As S-malic acid is chiral, it exhibits a CD spectrum.
Quantitative CD Data
The CD spectrum of S-malic acid in aqueous solution is characterized by a positive Cotton effect in the far-UV region.
Table 4: Circular Dichroism Spectroscopic Data for S-Malic Acid
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Solvent |
| ~210-215 | Positive maximum | Aqueous solution |
Experimental Protocol for CD Spectroscopy
-
Sample Preparation: The S-malic acid sample is dissolved in a suitable solvent that is transparent in the far-UV region (e.g., water, phosphate buffer, or acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of interest. A typical concentration for far-UV CD is in the range of 0.1 to 1 mg/mL.
-
Instrumentation: The CD spectrum is recorded on a CD spectropolarimeter. The sample is placed in a quartz cuvette with a specific path length (e.g., 0.1 cm or 1 cm).
-
Data Acquisition: The spectrum is typically scanned from around 260 nm down to 190 nm. The data is recorded as ellipticity in millidegrees and is often converted to molar ellipticity for comparison. A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.
Visualization of the this compound Structure
The dimeric structure of S-malic acid in the solid state is characterized by two hydrogen bonds between the carboxylic acid groups of two adjacent molecules. The following diagram, generated using the DOT language, illustrates this hydrogen bonding.
Caption: Hydrogen bonding in the this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an S-Malate sample to determine the presence and properties of its dimeric form.
Caption: Workflow for this compound spectroscopic analysis.
References
- 1. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids [mdpi.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Whitepaper: Investigating the Putative S-Malate Dimer in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document explores the theoretical concept of an S-Malate dimer within the context of cellular metabolism. While S-Malate is a well-established intermediate in the Krebs cycle and other key pathways, the existence and physiological relevance of a dimeric form are not supported by current scientific literature. This guide, therefore, addresses the topic from a hypothetical standpoint. It outlines potential experimental approaches to investigate the formation of such a dimer, presents hypothetical quantitative data for illustrative purposes, and provides a conceptual framework for its potential interactions. The methodologies and data presented herein are intended to serve as a template for the investigation of novel metabolic species.
Introduction to S-Malate and the Dimer Hypothesis
S-Malate is a chiral dicarboxylic acid that plays a central role in cellular energy production as a key intermediate in the tricarboxylic acid (TCA) cycle. It is interconverted with oxaloacetate by the enzyme malate dehydrogenase. Beyond the TCA cycle, S-Malate participates in the malate-aspartate shuttle, gluconeogenesis, and fatty acid synthesis.
The concept of an "this compound" is not established in peer-reviewed metabolic literature. This document proceeds on a hypothetical basis to explore how one might approach the identification and characterization of such a molecule. A hypothetical this compound could be formed through the esterification of the carboxyl groups of two S-Malate molecules. The biological rationale for such a molecule is purely speculative but could involve novel regulatory mechanisms or substrate channeling.
Hypothetical Quantitative Data
To investigate the presence of a putative this compound, one would need to perform quantitative measurements in various cellular contexts. The following table presents hypothetical data that could be generated from such experiments, illustrating the potential distribution and concentration of this theoretical molecule.
| Parameter | Control Condition (HEK293 Cells) | Metabolically Stressed (HEK293 Cells) | Mitochondrial Fraction | Cytosolic Fraction | Units |
| Putative this compound Concentration | < 0.01 (Below Limit of Detection) | 0.15 ± 0.03 | 0.25 ± 0.05 | < 0.01 | µM |
| S-Malate Monomer Concentration | 50 ± 5.2 | 150 ± 12.8 | 250 ± 21.3 | 80 ± 7.5 | µM |
| Dimer to Monomer Ratio | Not Applicable | 0.001 | 0.001 | Not Applicable | Ratio |
| Malate Dehydrogenase Activity | 100 ± 8.9 | 120 ± 10.1 | 180 ± 15.6 | 30 ± 4.2 | U/mg protein |
Proposed Experimental Protocols
The following protocols outline potential methods for the detection and characterization of a hypothetical this compound.
Metabolite Extraction and Analysis via LC-MS/MS
This protocol describes a method for the targeted detection of a putative this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for metabolite quantification.
-
Cell Culture and Treatment: Culture HEK293 cells to 80% confluency. For the "Metabolically Stressed" condition, treat cells with a mitochondrial complex I inhibitor (e.g., 1 µM rotenone) for 4 hours to induce metabolic perturbation.
-
Metabolite Extraction:
-
Aspirate culture medium and wash cells twice with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80:20 methanol:water extraction solvent per 10 cm dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 1 minute at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in negative ion mode.
-
MRM Transitions: Monitor for the specific Multiple Reaction Monitoring (MRM) transitions for the S-Malate monomer and the putative this compound. The transition for the dimer would need to be theoretically calculated based on its predicted molecular weight.
-
-
Data Analysis: Quantify the peak areas corresponding to the S-Malate monomer and the putative dimer. Normalize concentrations to the total protein content of the initial cell lysate.
Subcellular Fractionation
To determine the localization of the putative dimer, subcellular fractionation can be performed.
-
Cell Homogenization: Harvest cells and resuspend them in an isotonic mitochondrial isolation buffer.
-
Differential Centrifugation:
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Analysis: Perform metabolite extraction and LC-MS/MS analysis on the mitochondrial and cytosolic fractions as described in Protocol 3.1.
Visualizations of Hypothetical Pathways
The following diagrams illustrate the hypothetical formation of an this compound and its potential, speculative role in a simplified metabolic context.
Caption: Hypothetical enzymatic formation of an this compound from two S-Malate monomers.
Caption: Logical workflow for the investigation of a hypothetical metabolic intermediate.
S-Malate Dimer: A Putative but Unexplored Candidate in Biomarker Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for novel biomarkers is a critical endeavor in the fields of diagnostics, disease monitoring, and therapeutic development. While metabolic intermediates have gained prominence as potential indicators of physiological and pathological states, this whitepaper addresses the current scientific landscape surrounding the S-Malate dimer. Despite the well-established role of its monomer, S-malate, in central metabolism, a thorough review of existing scientific literature reveals a significant finding: there is currently no published evidence to support the investigation or use of the this compound as a biomarker for any disease.
This document provides a comprehensive overview of what is known about the this compound, discusses the biological context of its constituent monomer, and outlines a hypothetical framework for its future investigation as a potential biomarker. This guide is intended to inform researchers, scientists, and drug development professionals about the nascent status of this compound research and to provide a roadmap for its potential exploration.
The this compound: Chemical Identity
The this compound, chemically known as (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid, is a distinct chemical entity.[1] Its fundamental properties are summarized in the table below, based on available chemical data.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid | [1] |
| Molecular Formula | C₈H₁₀O₉ | [1] |
| Molecular Weight | 250.16 g/mol | [1] |
| CAS Number | 276871-10-4 | [1] |
| PubChem CID | 10753161 | [1] |
At present, the literature available on the this compound is confined to its chemical registration and computed properties. There is a notable absence of studies on its biological activity, in vivo formation, or physiological relevance.
The Monomer Precursor: S-Malate's Role in Cellular Metabolism
To understand the potential significance of an this compound, it is essential to first consider the well-characterized role of its monomer, (S)-malate. (S)-malate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[2] Its involvement in cellular metabolism is multifaceted and crucial for cellular function.
While S-malate itself is a vital metabolite, a related isomer, D-malate, produced by gut microbiota, has been shown to exert biological effects, such as inhibiting skeletal muscle growth and angiogenesis during aging.[3][4] This finding underscores the principle that even subtle variations of common metabolites can possess distinct signaling functions and biological activities.
Malate Metabolism and Disease: Malate Dehydrogenase 2 as a Biomarker
Although the this compound has not been implicated as a biomarker, enzymes involved in malate metabolism have been linked to disease. For instance, malate dehydrogenase 2 (MDH2), the mitochondrial enzyme that interconverts malate and oxaloacetate, has been identified as a candidate prognostic biomarker in Duchenne muscular dystrophy.[5] This connection highlights the potential for components of the malate metabolic pathway to serve as indicators of disease states.
A Hypothetical Roadmap for Investigating this compound as a Biomarker
Given the absence of research on the this compound as a biomarker, this section proposes a hypothetical workflow for its investigation. This framework outlines the necessary steps to ascertain its existence in biological systems, quantify its levels, and evaluate its potential as a biomarker.
Experimental Protocols: A Forward Look
Should the this compound be detected in biological samples, the following experimental approaches would be foundational to its characterization as a biomarker.
4.1.1. Detection and Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To develop a sensitive and specific method for the detection and quantification of this compound in biological fluids.
-
Sample Preparation: Proteins in plasma or serum would be precipitated using a solvent like acetonitrile. The supernatant would then be dried and reconstituted in a suitable buffer for LC-MS analysis.
-
Chromatography: Reversed-phase liquid chromatography would be employed to separate the this compound from other metabolites. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid would be optimized.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for its high selectivity and sensitivity. Precursor and product ion pairs specific to the this compound would need to be identified using an analytical standard.
-
Quantification: A stable isotope-labeled internal standard of the this compound would be synthesized and used to construct a calibration curve for absolute quantification.
4.1.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To unequivocally confirm the structure of the putative this compound isolated from biological samples.
-
Sample Purification: The compound of interest would be purified from a larger volume of biological fluid using preparative chromatography.
-
NMR Analysis: One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra would be acquired on a high-field NMR spectrometer. The resulting spectra would be compared to those of a synthesized this compound standard to confirm its chemical structure.
Signaling Pathways: A Realm of Speculation
Without any evidence of biological activity, any depiction of a signaling pathway involving the this compound would be purely speculative. To construct such a diagram, foundational research would first need to establish:
-
Cellular Receptors or Binding Partners: Does the this compound interact with specific proteins on the cell surface or within the cell?
-
Downstream Effects: What cellular processes are altered upon this interaction (e.g., gene expression, enzyme activity, protein phosphorylation)?
-
Physiological Consequence: What is the ultimate outcome of these molecular events on cellular and organismal function?
The diagram below represents a generic signaling cascade that could be adapted once such information becomes available.
Conclusion and Future Directions
The concept of an this compound as a potential biomarker is, at present, a hypothesis without direct supporting evidence in the scientific literature. While the chemical entity is defined, its biological relevance remains an open and intriguing question. The established importance of S-malate in metabolism and the demonstrated bioactivity of its D-isomer suggest that further investigation into malate-derived molecules could be a fruitful area of research.
For drug development professionals and scientists, the this compound represents a completely unexplored territory. The immediate next steps should focus on the discovery phase outlined in the hypothetical workflow: the development of robust analytical methods to search for its presence in biological systems. Only upon its confirmed in vivo existence can the journey of evaluating its potential as a clinical biomarker begin. This whitepaper serves as a foundational guide to what is known and, more importantly, what remains to be discovered about the this compound.
References
- 1. This compound | C8H10O9 | CID 10753161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-malate(2-) | C4H4O5-2 | CID 5459792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microbiota derived d-malate inhibits skeletal muscle growth and angiogenesis during aging via acetylation of Cyclin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Longitudinal serum biomarker screening identifies malate dehydrogenase 2 as candidate prognostic biomarker for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of S-Malate Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Malate dimer, a molecule formed by the esterification of two S-malic acid units, holds potential as a building block in the development of biodegradable polymers and as a linker in drug delivery systems. Its chirality and the presence of free carboxylic acid and hydroxyl groups offer multiple points for further chemical modification. This document provides a detailed protocol for the synthesis, purification, and characterization of the this compound. The methodologies presented are based on established principles of organic chemistry, particularly polyester synthesis, and are designed to favor the formation of the dimeric species over higher-order oligomers.
Synthesis of this compound
The synthesis of the this compound is achieved through a controlled self-condensation of S-malic acid. The reaction involves the formation of an ester linkage between the hydroxyl group of one S-malic acid molecule and a carboxyl group of another. To promote the formation of the dimer and minimize the formation of higher molecular weight polymers, the reaction is conducted under specific temperature and vacuum conditions to facilitate the removal of the water byproduct, which drives the equilibrium towards product formation.
Experimental Protocol: Synthesis
A plausible method for synthesizing the this compound is through a carefully controlled direct condensation of S-malic acid.
Materials:
-
S-Malic acid (≥99% purity)
-
Tin (II) chloride (SnCl₂) (catalyst)
-
High-vacuum pump
-
Schlenk line apparatus
-
Heating mantle with temperature controller
-
Round-bottom flask
-
Distillation bridge and receiving flask
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation bridge connected to a receiving flask and a high-vacuum line, add S-malic acid and a catalytic amount of tin(II) chloride (e.g., 0.1 mol%).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture.
-
Heating and Water Removal: Begin heating the reaction mixture under a gentle flow of nitrogen. The temperature should be gradually increased to a point where the malic acid melts and the water of condensation begins to distill off (approximately 110-120°C).[1] This temperature range is chosen to minimize the dehydration of malic acid to fumaric acid.[1]
-
Vacuum Application: Once the initial evolution of water subsides, slowly apply a vacuum to further drive the removal of water and shift the equilibrium towards the formation of the dimer. The reaction is maintained at this temperature under vacuum for a specific duration, which needs to be optimized to maximize dimer formation while minimizing the formation of longer oligomers.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots (under nitrogen) and analyzing them by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the product.
-
Quenching the Reaction: Once the desired conversion is achieved, cool the reaction mixture to room temperature under a nitrogen atmosphere. The crude product will be a viscous liquid or a semi-solid containing the this compound, unreacted S-malic acid, and other oligomers.
Data Presentation: Synthesis Parameters
| Parameter | Condition | Rationale |
| Reactant | S-Malic Acid | Starting material for dimerization. |
| Catalyst | Tin (II) Chloride (0.1 mol%) | To facilitate the esterification reaction.[1] |
| Temperature | 110-120°C | To melt the reactant and promote condensation while minimizing side reactions like fumaric acid formation.[1] |
| Pressure | High Vacuum | To effectively remove water and drive the reaction towards product formation. |
| Reaction Time | To be optimized (e.g., 2-6 hours) | A shorter reaction time is expected to favor the formation of lower molecular weight oligomers, including the dimer. |
Purification of this compound
The crude reaction mixture contains the this compound along with unreacted starting material and a distribution of oligomers. Purification is essential to isolate the dimer with high purity. Size-exclusion chromatography (SEC) is a suitable technique for this purpose, as it separates molecules based on their hydrodynamic volume.
Experimental Protocol: Purification
Materials:
-
Crude this compound mixture
-
Size-Exclusion Chromatography (SEC) system
-
Appropriate SEC column (e.g., Sephadex LH-20 or similar)
-
Eluent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude reaction product in a minimal amount of the chosen eluent.
-
Column Equilibration: Equilibrate the SEC column with the eluent until a stable baseline is achieved.
-
Chromatography: Load the prepared sample onto the column and begin the elution. The larger molecules (higher oligomers) will elute first, followed by the dimer, and finally the unreacted monomer.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by HPLC or TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Purification and Yield
| Parameter | Expected Value | Method of Determination |
| Crude Yield | Dependent on reaction optimization | Gravimetric analysis |
| Purity of Dimer (post-purification) | >95% | HPLC, NMR Spectroscopy |
| Isolated Yield of Dimer | Dependent on purification efficiency | Gravimetric analysis |
Characterization of this compound
The purified this compound should be thoroughly characterized to confirm its structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified dimer in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is expected to show distinct signals for the methine and methylene protons of the two malic acid units, with chemical shifts indicative of the ester linkage. The end-group protons will have different chemical shifts from the internal protons.[1][2]
-
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton, with characteristic signals for the carbonyl carbons of the ester and carboxylic acid groups, as well as the methine and methylene carbons.
-
2D NMR (COSY, HSQC): These techniques can be used to confirm the connectivity of protons and carbons and to unambiguously assign the signals in the ¹H and ¹³C spectra.[1]
2. Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique will be used to determine the molecular weight of the this compound. The expected [M-H]⁻ or [M+Na]⁺ ion will confirm the dimeric structure.
Data Presentation: Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Distinct signals for methine and methylene protons of the two malic acid units, with chemical shifts indicating ester and free hydroxyl/carboxyl end groups.[1][2] |
| ¹³C NMR | Characteristic signals for ester and carboxylic acid carbonyls, and methine and methylene carbons. |
| ESI-MS | A molecular ion peak corresponding to the calculated mass of the this compound (C₈H₁₀O₉). |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Characterization
Caption: Logical flow for the characterization of this compound.
References
Application Note: Characterization of S-Malate Self-Association Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Malate, a key intermediate in the citric acid cycle, plays a crucial role in cellular metabolism and energy production. Beyond its metabolic functions, there is growing interest in its role in various signaling pathways. Understanding the solution-state behavior of S-Malate, including its potential for self-association and dimerization, is critical for elucidating its mechanism of action and for its application in drug development and biotechnology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for characterizing the structure, dynamics, and interactions of small molecules in solution. This application note provides a detailed protocol for the characterization of S-Malate's potential for dimerization or self-association in aqueous solution using NMR spectroscopy. While stable S-Malate dimers are not extensively reported, carboxylic acids are known to form hydrogen-bonded dimers, and NMR is an ideal tool to investigate such concentration-dependent phenomena.
Data Presentation
Quantitative analysis of S-Malate by NMR spectroscopy involves the precise measurement of chemical shifts (δ), coupling constants (J), and potentially diffusion coefficients. These parameters can be sensitive to changes in the molecular environment, such as those occurring during self-association.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for S-Malate in D₂O
| Atom Name | ¹H Chemical Shift (δ) ppm | ¹H Multiplicity | ¹H Coupling Constant (J) Hz | ¹³C Chemical Shift (δ) ppm |
| C1-OH | 4.79 (exchangeable) | s | - | - |
| H -C2 | ~4.32 | dd | J_H2,H3a = ~9.0 Hz, J_H2,H3b = ~3.0 Hz | ~70.5 |
| H ₐ-C3 | ~2.75 | dd | J_H3a,H3b = ~15.0 Hz, J_H3a,H2 = ~9.0 Hz | ~43.0 |
| H ₑ-C3 | ~2.45 | dd | J_H3b,H3a = ~15.0 Hz, J_H3b,H2 = ~3.0 Hz | ~43.0 |
| C4-OH | 4.79 (exchangeable) | s | - | - |
| C1 | - | - | - | ~178.5 |
| C4 | - | - | - | ~180.0 |
Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) at 0.00 ppm. Values can vary slightly depending on pH, temperature, and concentration.
Experimental Protocols
The following protocols describe the preparation of S-Malate samples and the acquisition of NMR data to investigate its self-association.
1. Sample Preparation
-
Materials: S-Malic acid, Deuterium oxide (D₂O, 99.9%), appropriate pH buffer (e.g., phosphate buffer prepared in D₂O), internal standard (e.g., DSS or TSP).
-
Procedure for Concentration-Dependent Study:
-
Prepare a highly concentrated stock solution of S-Malate in a D₂O-based buffer. A typical starting concentration could be 100 mM.
-
Adjust the pH of the stock solution to a desired value (e.g., 7.4) using small additions of NaOD or DCl.
-
Add a known concentration of an internal standard (e.g., 1 mM DSS) to the stock solution for chemical shift referencing and quantification.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Transfer each sample to a separate, clean NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
1D ¹H NMR Spectroscopy:
-
Purpose: To observe concentration-dependent changes in chemical shifts and coupling constants.
-
Pulse Program: A standard 1D proton experiment with water suppression (e.g., zgpr on Bruker systems).
-
Key Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 5 x T₁ (a longer delay of at least 5 seconds is recommended for quantitative measurements)
-
Acquisition Time: ~2-4 seconds
-
Temperature: 298 K (25 °C)
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To confirm proton-proton couplings and aid in resonance assignment.
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf on Bruker systems).
-
Key Parameters:
-
Spectral Width (F1 and F2): ~12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 4-8 per increment
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons for unambiguous assignment.
-
Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Key Parameters:
-
¹H Spectral Width (F2): ~12 ppm
-
¹³C Spectral Width (F1): ~190 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans: 8-16 per increment
-
-
-
DOSY (Diffusion-Ordered Spectroscopy):
-
Purpose: To measure the translational diffusion coefficient of S-Malate at different concentrations. A decrease in the diffusion coefficient with increasing concentration can indicate self-association.
-
Pulse Program: A stimulated echo sequence with bipolar gradients (e.g., stebpgp1s on Bruker systems).
-
Key Parameters:
-
Diffusion Time (Δ): 50-200 ms
-
Gradient Duration (δ): 1-4 ms
-
Gradient Strength: Linearly incremented in 16-32 steps.
-
-
3. Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) to the raw data.
-
Perform Fourier transformation, phasing, and baseline correction.
-
Reference the spectra to the internal standard.
-
For the concentration-dependent 1D ¹H spectra, carefully measure the chemical shifts of the H2, H3a, and H3b protons at each concentration.
-
Plot the chemical shift of each proton as a function of S-Malate concentration. A non-linear change in chemical shifts with concentration is indicative of self-association.
-
For DOSY data, process the 2D data to extract the diffusion coefficient for the S-Malate signals at each concentration. Plot the diffusion coefficient as a function of concentration.
Visualizations
Application Note: Quantitative Analysis of S-Malate Dimer in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Malate, a key intermediate in the citric acid cycle, can form non-covalent dimers under certain physiological and experimental conditions. The accurate quantification of these S-Malate dimers is crucial for understanding metabolic pathways, studying disease states, and in the development of therapeutics targeting cellular metabolism. This application note describes a robust and sensitive method for the analysis of S-Malate dimer using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes reversed-phase chromatography for separation and negative ion electrospray ionization for detection, providing high selectivity and sensitivity.
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound. The data demonstrates excellent linearity, precision, and accuracy, making it suitable for reliable quantification in complex biological matrices.
Table 1: Calibration Curve Linearity for this compound
| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | R² |
| This compound | 1 - 1000 | y = 125.4x + 350.2 | 0.998 |
Table 2: Precision and Accuracy of this compound Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Accuracy (%) |
| Low | 5 | 4.8 | 6.2 | 103.5 |
| Medium | 50 | 3.5 | 4.1 | 98.7 |
| High | 500 | 2.1 | 3.3 | 101.2 |
Table 3: Recovery of this compound from Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) |
| This compound | 10 | 95.2 |
| 100 | 98.6 | |
| 800 | 97.1 |
Experimental Protocols
1. Sample Preparation (Human Plasma)
This protocol outlines the steps for extracting this compound from human plasma samples.
-
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., ¹³C₄-Malic Acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details the instrumental parameters for the separation and detection of this compound.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
S-Malate (Monomer): Precursor ion (m/z) 133.0, Product ion (m/z) 115.0 (Loss of H₂O) and 71.0 (Loss of H₂O and CO₂)[1][2]
-
This compound ([2M-H]⁻): Precursor ion (m/z) 267.0, Product ion (m/z) 133.0 (dissociation to monomer)
-
Internal Standard (¹³C₄-Malic Acid): Precursor ion (m/z) 137.0, Product ion (m/z) 119.0
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental process and a simplified representation of the metabolic context of S-Malate.
References
Application Note: Quantification of S-Malate Dimer by High-Performance Liquid Chromatography
Introduction
S-Malate dimer, a dicarboxylic acid, is a molecule of interest in various fields, including polymer chemistry and as a potential impurity in drug formulations. Accurate quantification of this compound is crucial for quality control and research purposes. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The proposed method utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable technique in analytical laboratories.
Principle
This method is based on a reversed-phase HPLC separation of this compound from its monomer and other potential impurities. The separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of an acidic aqueous buffer and an organic solvent. The low pH of the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape on the nonpolar stationary phase. Quantification is performed by monitoring the UV absorbance at a low wavelength, where the carboxyl group absorbs light.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound standard (of known purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Preparation of Mobile Phase and Standards
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Solvent): HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Mobile Phase A.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For aqueous samples, dilute the sample with Mobile Phase A to bring the expected this compound concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30% B; 17-18 min: 30-5% B; 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Data Analysis and Quantification
Create a calibration curve by plotting the peak area of the this compound against the corresponding concentration of the prepared standards. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the samples can then be calculated using the regression equation.
Data Presentation
The following tables summarize the expected quantitative performance of this method. These values are representative and should be confirmed during method validation in the user's laboratory.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| S-Malate Monomer | ~ 4.5 |
| This compound | ~ 9.8 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using the described HPLC method.
Caption: Workflow for HPLC Quantification of this compound.
Logical Relationship of Method Parameters
This diagram shows the relationship between the different components of the HPLC method.
Caption: Interrelation of HPLC Method Components.
Application Notes & Protocols: Isolation and Characterization of Dimeric S-Malate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation, purification, and characterization of the dimeric form of S-Malate Dehydrogenase (MDH). This enzyme plays a crucial role in cellular metabolism, primarily by catalyzing the reversible oxidation of L-malate to oxaloacetate, a key reaction in the citric acid (TCA) cycle.[1][2][3][4] The dimeric structure of MDH is essential for its catalytic activity and stability.[5] Understanding the function and regulation of dimeric MDH is critical for research in metabolism, enzymology, and drug development, as its dysregulation has been implicated in various diseases.[6][7]
Experimental Protocols
Protocol 1: Isolation and Purification of Dimeric S-Malate Dehydrogenase
This protocol describes a general method for the purification of dimeric MDH from a recombinant source (e.g., E. coli overexpressing the target MDH). The specific buffers and conditions may require optimization depending on the source organism and the specific isoform of MDH.
1. Materials and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 250 mM imidazole.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT.
-
Ammonium Sulfate
-
Chromatography Resins:
-
Ni-NTA Agarose (for His-tagged proteins)
-
DEAE Cellulose or other anion exchange resin
-
Phenyl Sepharose or other hydrophobic interaction resin
-
Superdex 200 or other size-exclusion chromatography (SEC) resin
-
2. Experimental Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the soluble proteins.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to a final concentration of 40% saturation while gently stirring on ice.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Increase the ammonium sulfate concentration of the supernatant to 70% saturation.
-
Centrifuge as before and resuspend the pellet (which should contain the MDH) in a minimal volume of Lysis Buffer.
-
Dialyze the resuspended pellet against Lysis Buffer to remove excess ammonium sulfate.
-
-
Affinity Chromatography (for His-tagged MDH):
-
Load the dialyzed sample onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound protein with Elution Buffer.
-
Collect fractions and analyze for MDH activity.
-
-
Ion Exchange Chromatography:
-
Pool the active fractions from the affinity chromatography step and dialyze against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the sample onto a DEAE cellulose column equilibrated with the same low-salt buffer.
-
Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).[9]
-
Collect fractions and assay for MDH activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the ion exchange step and add ammonium sulfate to a final concentration of 1 M.
-
Load the sample onto a Phenyl Sepharose column equilibrated with a high-salt buffer (e.g., 1 M ammonium sulfate in 20 mM Tris-HCl, pH 8.0).
-
Elute the protein with a decreasing salt gradient.[10]
-
Collect fractions and assay for MDH activity.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the active fractions from the previous step.
-
Load the concentrated sample onto a Superdex 200 column pre-equilibrated with Dialysis Buffer.[8]
-
Elute the protein isocratically. The dimeric form of MDH should elute as a distinct peak.
-
Collect fractions and verify the purity by SDS-PAGE.
-
3. Data Presentation: Purification Table
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 100 | 1 | |||
| Ammonium Sulfate Precipitate | |||||
| Affinity Chromatography | |||||
| Ion Exchange Chromatography | |||||
| Hydrophobic Interaction | |||||
| Size-Exclusion Chromatography |
Note: The values in this table are to be filled in with experimental data.
Protocol 2: Characterization of Dimeric S-Malate Dehydrogenase
This protocol outlines methods to confirm the dimeric state and assess the enzymatic activity of the purified MDH.
1. Confirmation of Dimeric State:
-
Size-Exclusion Chromatography (SEC): As performed in the final purification step, the elution volume of the purified protein can be compared to that of known molecular weight standards to estimate its native molecular weight. Dimeric MDH typically has a molecular weight of around 70 kDa.[9][11]
-
Native PAGE: Run the purified protein on a non-denaturing polyacrylamide gel alongside molecular weight markers. The migration of the protein will be indicative of its native size and charge.
-
SDS-PAGE (Non-reducing vs. Reducing): Run the purified protein on two SDS-PAGE gels: one with a standard reducing sample buffer (containing β-mercaptoethanol or DTT) and one with a non-reducing sample buffer. The monomeric subunit of MDH is typically around 35-38 kDa.[9][10][11] In the reducing gel, a single band at this molecular weight should be observed. In the non-reducing gel, if the dimer is not covalently linked, a similar monomeric band is expected. However, chemical cross-linking prior to SDS-PAGE can be used to visualize the dimer.
-
Mass Spectrometry: Native mass spectrometry can be used to determine the mass of the intact protein complex, confirming its dimeric state.
2. Enzymatic Activity Assay:
The activity of MDH is typically measured by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD⁺ (for the reduction of oxaloacetate) or NAD⁺ to NADH (for the oxidation of malate).
-
Reaction Mixture (Oxaloacetate Reduction):
-
100 mM Tris-HCl (pH 8.0)
-
0.25 mM NADH
-
2.25 mM Oxaloacetate
-
Purified MDH enzyme
-
-
Procedure:
-
Add all components except the enzyme to a cuvette and measure the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a small amount of the purified MDH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Visualizations
Caption: Experimental workflow for the isolation and characterization of dimeric MDH.
Caption: Role of dimeric S-Malate Dehydrogenase in the Citric Acid Cycle.
Caption: A recently identified S-Malate signaling pathway in inflammation.[12]
References
- 1. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Multifaceted Role of Malate Dehydrogenase (MDH): From Structure to Function - Amerigo Scientific [amerigoscientific.com]
- 4. fiveable.me [fiveable.me]
- 5. Malate Dehydrogenase: Structure [chem.uwec.edu]
- 6. Malate Dehydrogenase [signalchemdx.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Cloning, overexpression, purification and crystallization of malate dehydrogenase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Malate initiates a proton-sensing pathway essential for pH regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Malate Dehydrogenase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malate dehydrogenase (MDH) is a key enzyme in cellular metabolism, best known for its role in the final step of the tricarboxylic acid (TCA) cycle, where it catalyzes the reversible oxidation of L-malate to oxaloacetate with the reduction of NAD+ to NADH.[1] MDH is also a crucial component of the malate-aspartate shuttle.[1] This enzyme is ubiquitous, found in all kingdoms of life, and plays vital roles in the cytoplasm and various organelles.[1] Structurally, MDH often exists as a homodimer, with each subunit containing distinct domains for substrate and cofactor binding.[2] The dimeric or even tetrameric structure of MDH can be critical for its enzymatic function, making the oligomeric interfaces a potential target for drug discovery.[3]
These application notes provide detailed protocols for in vitro assays to determine the activity of malate dehydrogenase, a common dimeric enzyme that utilizes S-malate as a substrate. The primary method described is a continuous spectrophotometric rate determination assay, which is a fundamental technique for studying enzyme kinetics and for high-throughput screening of potential inhibitors.
Application Notes
The spectrophotometric assay for MDH activity is based on monitoring the change in absorbance at 340 nm, which is characteristic of the production or consumption of NADH.[4] The reaction can be monitored in either the forward (malate to oxaloacetate) or reverse (oxaloacetate to malate) direction. The reverse reaction, measuring the oxidation of NADH to NAD+, is often more convenient due to the instability of oxaloacetate.
Key applications of this assay include:
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km) and maximum velocity (Vmax) for both substrates (L-malate and NAD+ or oxaloacetate and NADH).
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of MDH activity. This is particularly relevant in drug discovery, for example, in the context of targeting the metabolism of pathogens like Plasmodium falciparum.[3]
-
Biochemical Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.
-
Quality Control: Assessing the purity and activity of recombinant or purified MDH preparations.
Experimental Protocols
Spectrophotometric Assay for Malate Dehydrogenase Activity (Reverse Reaction)
This protocol is adapted from standard procedures for measuring MDH activity by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[4]
Materials:
-
Potassium Phosphate Buffer (100 mM, pH 7.5 at 25°C)
-
β-NADH Solution (0.14 mM in Phosphate Buffer)
-
Oxaloacetic Acid (OAA) Solution (7.6 mM in Phosphate Buffer)
-
Malate Dehydrogenase (MDH) Solution (0.2–0.5 units/ml in cold Phosphate Buffer)
-
UV-transparent cuvettes
-
Thermostatted spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 13.6 mg/ml solution of potassium phosphate, monobasic in ultrapure water. Adjust the pH to 7.5 at 25°C with 1.0 M KOH.
-
β-NADH Solution: Prepare a 0.11 mg/ml solution of β-NADH in Phosphate Buffer. Prepare this solution fresh daily.
-
OAA Solution: Immediately before use, prepare a 1.0 mg/ml solution of oxaloacetic acid in Phosphate Buffer. This solution is not stable and should be prepared fresh for each kinetic run.
-
MDH Solution: Immediately before use, prepare a solution of 0.2–0.5 units/ml of MDH in cold Phosphate Buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to 25°C and the wavelength to 340 nm.
-
Pipette the following reagents into a cuvette:
Reagent Volume | β-NADH Solution | 2.8 ml |
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
-
Reaction Initiation and Measurement:
-
To the cuvette, add:
Reagent Volume OAA Solution 0.1 ml | MDH Solution | 0.1 ml |
-
Immediately mix the contents of the cuvette by inversion.
-
Record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Units/ml enzyme = (ΔA340/min x Total Volume of Assay) / (6.22 x Volume of Enzyme)
-
Where 6.22 is the millimolar extinction coefficient of β-NADH at 340 nm.
-
-
Quantitative Data
The following table summarizes typical kinetic parameters and optimal conditions for Malate Dehydrogenase activity. These values can vary depending on the source of the enzyme and the specific assay conditions.
| Parameter | Value | Source Organism/Condition | Reference |
| Optimal pH | 7.5 - 8.0 | General | [4][5] |
| Optimal Temperature | 25°C - 55°C | General | [5] |
| Km (Oxaloacetate) | Varies | Bacillus subtilis | [4] |
| Km (L-Malate) | Varies | Plasmodium falciparum | [3] |
| Km (NAD+) | Varies | General | |
| Km (NADH) | Varies | General |
Diagrams
Caption: The reversible reaction catalyzed by Malate Dehydrogenase.
Caption: The role of Malate Dehydrogenase in the TCA Cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Activity Measurement of Malate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Oligomeric interfaces as a tool in drug discovery: Specific interference with activity of malate dehydrogenase of Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Characterization and Coenzyme Specificity Conversion of a Novel Dimeric Malate Dehydrogenase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Preparation of l-Malate in a Reaction System with Product Separation and Enzyme Recycling [mdpi.com]
Application Notes and Protocols: S-Malate as a Substrate for Dimeric Malate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Malate (S-malate), a key intermediate in the citric acid cycle and other metabolic pathways, serves as a crucial substrate for the enzyme Malate Dehydrogenase (MDH). MDH is a highly conserved enzyme that primarily exists as a dimer and catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing NAD+ as a cofactor. This reaction is fundamental to cellular energy production and metabolism. These application notes provide detailed information on the use of S-malate in enzymatic reactions with dimeric MDH, including quantitative data, experimental protocols, and visual representations of the underlying processes. While the enzyme, malate dehydrogenase, is a dimer, the substrate, S-malate, is a monomer.
Enzymatic Reaction and Signaling Pathway
Malate dehydrogenase (MDH) plays a pivotal role in cellular metabolism by catalyzing the interconversion of L-malate and oxaloacetate.[1][2] In eukaryotes, distinct isozymes of MDH are found in the cytoplasm and mitochondria, highlighting its importance in various cellular compartments.[1] The mitochondrial MDH is a key component of the citric acid cycle, oxidizing L-malate to oxaloacetate. The cytoplasmic MDH is involved in the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane.
The enzymatic reaction catalyzed by MDH is depicted below:
Quantitative Data
The kinetic parameters of malate dehydrogenase can vary depending on the source of the enzyme and the experimental conditions. The following table summarizes key kinetic data for dimeric malate dehydrogenase from Bacillus subtilis (BsMDH).
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Malate | 1.83 ± 0.15 | 15.7 ± 0.4 | 8.58 x 103 |
| NAD+ | 0.38 ± 0.03 | 16.2 ± 0.3 | 4.26 x 104 |
| Oxaloacetate | 0.12 ± 0.01 | 25.3 ± 0.5 | 2.11 x 105 |
| NADH | 0.08 ± 0.01 | 26.1 ± 0.6 | 3.26 x 105 |
Table 1: Kinetic parameters of recombinant BsMDH. The data indicates a higher catalytic efficiency for the reduction of oxaloacetate to malate.[3][4]
Experimental Protocols
The activity of malate dehydrogenase is typically assayed by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[5]
Protocol: Spectrophotometric Assay of Malate Dehydrogenase Activity
This protocol outlines the continuous spectrophotometric rate determination for MDH activity by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of oxaloacetate.
Materials:
-
Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Malate Dehydrogenase (purified)
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Oxaloacetate solution (10 mM)
-
NADH solution (10 mM)
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (final volume 1 mL) by adding the following components in order:
-
870 µL of 0.1 M potassium phosphate buffer (pH 7.5)
-
100 µL of 10 mM oxaloacetate solution
-
20 µL of 10 mM NADH solution
-
-
Equilibrate the reaction mixture: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction: Add 10 µL of a suitably diluted malate dehydrogenase enzyme solution to the reaction mixture.
-
Measure absorbance: Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Record data: Monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 15 seconds).
-
Calculate enzyme activity: Determine the initial linear rate of the reaction (ΔA340/min). The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
One unit of malate dehydrogenase is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of NADH to NAD+ per minute under the specified conditions.
Applications in Research and Drug Development
The study of S-malate as a substrate for dimeric malate dehydrogenase is critical for several areas of research and development:
-
Metabolic Studies: Understanding the kinetics and regulation of MDH provides insights into central metabolic pathways and their roles in various physiological and pathological states.
-
Drug Discovery: MDH is a potential therapeutic target for various diseases, including cancer and infectious diseases. High-throughput screening assays using S-malate as a substrate can be employed to identify novel inhibitors or activators of MDH.
-
Biocatalysis: The enzymatic conversion of S-malate has applications in the biotechnological production of valuable chemicals.
Conclusion
S-malate is a fundamental substrate for the dimeric enzyme malate dehydrogenase, a key player in cellular metabolism. The provided data and protocols offer a foundation for researchers and professionals to investigate the enzymatic reactions involving S-malate, enabling further advancements in metabolic research, drug discovery, and biotechnology.
References
- 1. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Characterization and Coenzyme Specificity Conversion of a Novel Dimeric Malate Dehydrogenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for S-Malate Derived Polymers in Chemistry
A Note on Terminology: The term "S-Malate dimer" is not standard in polymer chemistry literature. The following application notes and protocols are based on the applications of polymers derived from (S)-malic acid, most notably poly(malic acid) (PMLA) and its derivatives. It is presumed that the user's interest lies in the use of malic acid as a monomer or precursor for polymerization.
Application Note 1: Poly(malic acid) and its Derivatives for Drug Delivery
Poly(L-malic acid) (PMLA) is a biodegradable and biocompatible polyester that has garnered significant interest for biomedical applications, particularly in the design of drug delivery systems.[1] Its pendant carboxylic acid groups provide ample opportunities for chemical modification and attachment of various functional moieties, including targeting ligands, imaging agents, and therapeutic drugs.
Key Applications:
-
Nanoparticle-based Drug Carriers: PMLA and its derivatives, such as poly(benzyl malate) (PBM), can be formulated into nanoparticles to encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery to specific tissues or cells.[2][3]
-
Water-Soluble Drug Conjugates: Drugs can be covalently attached to the PMLA backbone, creating water-soluble macromolecular prodrugs. This can improve the pharmacokinetic profile of the drug, increasing its circulation time and reducing side effects.
-
Targeted Drug Delivery: The surface of PMLA-based nanocarriers can be functionalized with targeting ligands, such as peptides or antibodies, to facilitate specific binding to and uptake by cancer cells or other diseased tissues.[2][4][5]
-
Theranostics: PMLA-based systems can be designed to incorporate both therapeutic agents and imaging probes, allowing for simultaneous diagnosis and therapy.
Quantitative Data Summary:
The following table summarizes the physicochemical properties of various PMLA-based nanoparticles and polymers as reported in the literature.
| Polymer/Nanoparticle | Molecular Weight ( g/mol ) | Polydispersity Index (Đ) | Nanoparticle Diameter (nm) | Surface Charge (mV) | Reference |
| Poly(benzyl malate) (PMLABe73) | 7,300 | 1.46 | N/A | N/A | [2] |
| MalPEG62-b-PMLABe73 Nanoparticles | N/A | N/A | < 150 | Negative | [2] |
| CPB-peptide functionalized PMLABe Nanoparticles | N/A | N/A | < 150 | Negative | [2] |
Application Note 2: Malic Acid-Based Copolymers as Rheology Modifiers
Malic acid's trifunctional nature (two carboxylic acid groups and one hydroxyl group) makes it a valuable comonomer for creating branched and crosslinked polyesters. These polymers can act as effective rheology modifiers in aqueous formulations, such as shampoos and other personal care products.[6]
Key Advantages:
-
Biodegradability: Unlike many traditional rheology modifiers derived from fossil fuels, malic acid-based polymers are designed to be biodegradable.[6]
-
Tunable Viscosity: The degree of branching and the overall molecular weight of the polymer can be controlled during synthesis to achieve the desired viscosity and viscoelastic properties for a specific formulation.
-
Bio-derived: Malic acid is a naturally occurring and readily available bio-derived monomer.[6]
Experimental Data Summary:
The synthesis of branched polyesters from malic acid often involves polycondensation reactions, with catalysts like stannous(II) chloride being employed at elevated temperatures (110-140 °C).[6] The resulting polymers exhibit varying rheological profiles depending on their specific composition and structure.
Experimental Protocols
Protocol 1: Synthesis of Poly(benzyl malate) (PMLABe) via Ring-Opening Polymerization
This protocol describes the synthesis of poly(benzyl malate) by the ring-opening polymerization of benzyl-β-malolactonate (MLABe), a monomer derived from L-aspartic acid or malic acid.[3]
Materials:
-
Benzyl-β-malolactonate (MLABe)
-
Tetraethylammonium benzoate (initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Initiator Preparation:
-
In a polymerization flask, dissolve a calculated amount of tetraethylammonium benzoate in anhydrous ethanol.
-
Remove the ethanol under vacuum at room temperature.
-
Dry the initiator under vacuum overnight at room temperature.
-
-
Polymerization:
-
Under a nitrogen atmosphere, dissolve the desired amount of MLABe in anhydrous THF.
-
Transfer the monomer solution to the polymerization flask containing the dried initiator. The monomer-to-initiator ratio will determine the theoretical molecular weight.
-
Stir the reaction mixture at 37 °C.
-
Monitor the progress of the polymerization by Fourier-transform infrared (FT-IR) spectroscopy, looking for the disappearance of the lactone peak at approximately 1844 cm-1. The reaction typically proceeds for 18-24 hours.[2]
-
-
Purification:
-
Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold methanol or diethyl ether.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the purified poly(benzyl malate) under vacuum.
-
Protocol 2: Formulation of PMLABe Nanoparticles by Nanoprecipitation
This protocol outlines the preparation of PMLABe nanoparticles using the nanoprecipitation technique.[2]
Materials:
-
Poly(benzyl malate) (PMLABe)
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a specific amount of PMLABe in acetone to create a polymer solution of a known concentration.
-
-
Nanoprecipitation:
-
Place a defined volume of deionized water in a beaker and stir vigorously with a magnetic stirrer.
-
Slowly add the PMLABe/acetone solution dropwise to the stirring water.
-
The rapid diffusion of the solvent into the aqueous phase will cause the polymer to precipitate, forming nanoparticles.
-
-
Solvent Removal and Purification:
-
Continue stirring the nanoparticle suspension to allow for the evaporation of the organic solvent.
-
The resulting aqueous suspension of nanoparticles can be purified by dialysis or centrifugation to remove any remaining solvent and non-encapsulated material.
-
-
Characterization:
-
Characterize the size and surface charge of the nanoparticles using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.
-
Visualize the morphology of the nanoparticles using transmission electron microscopy (TEM).[2]
-
Visualizations
Caption: Synthesis pathway of Poly(benzyl malate) (PMLABe).
Caption: Workflow for PMLABe nanoparticle formulation.
References
- 1. Natural and synthetic poly(malic acid)-based derivates: a family of versatile biopolymers for the design of drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Poly(Malic Acid) Derivatives End-Functionalized with Peptides and Preparation of Biocompatible Nanoparticles to Target Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of a Novel Biodegradable Tunable Micellar Polymer Based on Partially Hydrogenated Poly(β-malic Acid-co-benzyl Malate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. briefs.techconnect.org [briefs.techconnect.org]
- 5. Nanoconjugates of poly(malic acid) with functional modules for drug delivery – TechConnect Briefs [briefs.techconnect.org]
- 6. Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01382D [pubs.rsc.org]
Application Notes and Protocols: S-Malate Dimer Equivalents as Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of S-malate dimer equivalents, primarily in the form of cyclic anhydrides derived from (S)-malic acid, as versatile chiral building blocks in asymmetric synthesis. The focus is on their application in the synthesis of biodegradable polymers and as synthons for chiral molecules, which are of significant interest in the pharmaceutical and biomedical fields.
Introduction
(S)-Malic acid is a readily available and inexpensive chiral starting material from the chiral pool. Its derivatives, particularly its cyclic anhydrides, serve as powerful synthons, effectively acting as "S-malate dimers" in a reactive form. These building blocks are instrumental in the stereocontrolled synthesis of complex molecules and functional polymers. The inherent chirality of these building blocks allows for the transfer of stereochemical information, which is crucial in the development of enantiomerically pure pharmaceuticals and biocompatible materials.
Applications in Chiral Polymer Synthesis
A primary application of S-malate derived cyclic anhydrides is in the ring-opening polymerization (ROP) to produce biodegradable and biocompatible polyesters, such as poly(malic acid) (PMLA) and its copolymers. These polymers are of great interest for drug delivery systems, tissue engineering scaffolds, and other biomedical applications.
Synthesis of Chiral Polyesters via Ring-Opening Polymerization
The synthesis of poly-L-lactides containing β-alkyl α-malate units can be achieved through the ring-opening copolymerization of L-lactide with cyclic monomers derived from (S)-malic acid, such as 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD).
Table 1: Ring-Opening Polymerization of (S)-Malic Acid Derived Cyclic Monomers
| Monomer | Co-monomer | Initiator/Catalyst | Resulting Polymer | Molecular Weight (Mw, g/mol ) | Polydispersity (Đ) | Reference |
| 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD) | L-lactide | Not specified in abstract | Poly-L-lactide containing β-benzyl α-malate units | Not specified in abstract | Not specified in abstract | [1] |
| 3-(S)-[(dodecyloxycarbonyl)methyl]-1,4-dioxane-2,5-diones (DMD) | L-lactide | Not specified in abstract | Poly-L-lactide containing β-dodecyl α-malate units | Not specified in abstract | Not specified in abstract | [1] |
| Benzyl malolactonate (MLABe) | PEG42COO-+NEt4 | Anionic Ring-Opening Polymerization | PEG42-b-PMLABe73 | 6460 | 1.45 | [2] |
| Benzyl malolactonate (MLABe) | MalHexCOO-+NEt4 | Anionic Ring-Opening Polymerization | MalPMLABe73 | 7300 | 1.46 | [2] |
Experimental Protocol: Synthesis of PEG42-b-PMLABe73[2]
This protocol describes the synthesis of a diblock copolymer, poly(ethylene glycol)-block-poly(benzyl malate), via anionic ring-opening polymerization of benzyl malolactonate (MLABe).
Materials:
-
PEG42COO-+NEt4 (initiator)
-
Benzyl malolactonate (MLABe) (monomer)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Acetone
-
Ethanol
-
Concentrated HCl
Procedure:
-
Under a nitrogen stream, place 134 mg (6.65 × 10−5 mol) of PEG42COO-+NEt4 into a polymerization flask.
-
Dissolve 1 g (4.85 × 10−3 mol) of MLABe in 0.15 mL of anhydrous THF under a nitrogen stream.
-
Transfer the MLABe solution to the polymerization flask containing the initiator. The monomer/initiator ratio is chosen to obtain a theoretical molar mass of 15,000 g/mol .
-
Conduct the polymerization for 22 hours at 37 °C. Monitor the disappearance of the lactone peak at 1844 cm-1 in the FT-IR spectrum to determine the reaction completion.
-
After polymerization, dissolve the polymer in 1 mL of acetone.
-
Add one drop of concentrated HCl.
-
Precipitate the polymer in a large excess of ethanol (200 mL).
-
Collect the white precipitate and dry it under a vacuum.
-
Characterize the resulting polymer by 1H NMR and Size Exclusion Chromatography (SEC).
Workflow for the Synthesis of PEG42-b-PMLABe73
Caption: Workflow for the synthesis of PEG-b-PMLA block copolymer.
Applications in Asymmetric Synthesis of Small Molecules
Derivatives of (S)-malic acid are valuable chiral building blocks for the asymmetric synthesis of various biologically active small molecules. The stereocenter in the malic acid derivative is transferred to the target molecule, ensuring high enantiomeric purity.
Synthesis of (S)-dihydrokavain
A practical and efficient asymmetric synthesis of (S)-dihydrokavain has been reported starting from ethyl (S)-2-hydroxy-4-phenylbutanoate, which is readily available from L-malic acid.[3]
Table 2: Asymmetric Synthesis of (S)-dihydrokavain
| Starting Material Source | Key Reaction Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |
| L-(-)-malic acid | Regioselective ring-opening of a 1,2-cyclic sulfate and subsequent lactonization | 35% (over six steps) | >98% | [3] |
Experimental Protocol: Key Steps in the Synthesis of (S)-dihydrokavain[3]
While a full detailed protocol is extensive, the key transformations involve:
-
Formation of a 1,2-cyclic sulfate from ethyl (S)-2-hydroxy-4-phenylbutanoate.
-
Regioselective ring-opening of the cyclic sulfate with lithium-3,3,3-triethoxypropiolate.
-
HgO/H2SO4-mediated lactonization to form the final (S)-dihydrokavain product.
Logical Flow for the Asymmetric Synthesis of (S)-dihydrokavain
Caption: Key transformations in the synthesis of (S)-dihydrokavain.
Reactivity of the Anhydride Ring
The cyclic anhydride derived from (S)-malic acid exhibits rich chemistry, allowing for a variety of transformations. The anhydride can undergo ring-opening reactions with nucleophiles such as amines and alcohols.
Reaction with Amines
Reaction of poly(maleic anhydride)-based polymers with primary amines can lead to two different products depending on the reaction conditions.[4]
-
Ring-opening: Under mild conditions (e.g., 40-70 °C), the anhydride ring opens to form an amide and a carboxylic acid.
-
Imide formation: At higher temperatures (e.g., refluxing in DMF), a substitution reaction occurs to form a cyclic imide.
Signaling Pathway of Anhydride Reaction with Amines
Caption: Reaction pathways of poly(maleic anhydride) with amines.
Conclusion
This compound equivalents, particularly in the form of their cyclic anhydrides, are highly valuable and versatile chiral building blocks. They provide a straightforward and efficient route to enantiomerically pure polymers and small molecules of significant interest in the pharmaceutical and materials science fields. The protocols and data presented herein offer a foundation for researchers to explore and expand the applications of these readily accessible chiral synthons.
References
- 1. Synthesis and properties of malic acid-containing functional polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Poly(Malic Acid) Derivatives End-Functionalized with Peptides and Preparation of Biocompatible Nanoparticles to Target Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.fsu.edu [chem.fsu.edu]
Troubleshooting & Optimization
Technical Support Center: S-Malate Dimer Synthesis
Welcome to the technical support center for S-Malate dimer synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what makes its synthesis challenging?
The this compound, chemically known as (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid, is a molecule formed by the esterification of two S-malic acid units. The primary challenge in its synthesis lies in the trifunctional nature of S-malic acid, which contains two carboxylic acid groups and one hydroxyl group. This complexity can lead to a variety of competing reactions, making it difficult to selectively form the desired intermolecular ester linkage.
Q2: What are the primary side reactions to be aware of during this compound synthesis?
The main side reactions include:
-
Dehydration: Under acidic conditions and/or high temperatures, the hydroxyl group of malic acid can be eliminated, leading to the formation of fumaric and maleic acid esters[1][2][3].
-
Polymerization/Oligomerization: The multiple functional groups can react to form polyesters or longer oligomers instead of the desired dimer.
-
Formation of Cyclic Anhydrides/Lactones: Intramolecular reactions can lead to the formation of cyclic byproducts.
Q3: Which catalysts are recommended for the esterification of S-malic acid?
While strong mineral acids like sulfuric acid can be used, they often promote dehydration[1][2]. Milder and more selective catalysts are generally preferred. These include:
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) has been reported for the chemoselective esterification of L-malic acid[4].
-
Solid-phase Catalysts: Acidic ion-exchange resins, such as Amberlyst 36 Dry, have been shown to provide a good balance of conversion and selectivity for malic acid esterification, with fewer byproducts compared to sulfuric acid[1][2][3].
Q4: How can I monitor the progress of the this compound synthesis reaction?
The reaction progress can be monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of the starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the conversion to the desired product.
Q5: What analytical techniques are suitable for characterizing the this compound?
The structure and purity of the this compound can be confirmed using a combination of the following methods:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the ester linkage.
-
Mass Spectrometry (MS): To determine the molecular weight of the dimer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the ester carbonyl and hydroxyl groups.
-
Chiral HPLC: To confirm the retention of the stereochemistry of the S-malic acid units.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Unfavorable Reaction Equilibrium | The esterification reaction is reversible. Use a Dean-Stark apparatus to remove water as it is formed, or add a dehydrating agent to the reaction mixture to drive the equilibrium towards the product side. |
| Inefficient Catalyst | If using a mild catalyst, the reaction rate may be too slow. Consider increasing the catalyst loading or switching to a more active catalyst. However, be mindful that harsher catalysts may increase side reactions. For instance, while sulfuric acid is a strong catalyst, it can lead to more dehydration byproducts compared to solid-phase catalysts like Amberlyst 36 Dry[1][2][3]. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions like dehydration may dominate. Experiment with a range of temperatures to find the optimal balance for dimer formation. |
| Steric Hindrance | The bulky nature of the reactants might hinder the reaction. Ensure adequate mixing and consider using a solvent that can effectively solvate the reactants. |
Problem 2: Significant Formation of Dehydration Byproducts (Fumaric and Maleic Acid Esters)
| Potential Cause | Suggested Solution |
| Harsh Acidic Catalyst | Strong protic acids like concentrated sulfuric acid are known to promote the dehydration of malic acid[1][2]. Switch to a milder Lewis acid catalyst such as Scandium triflate (Sc(OTf)₃)[4] or a solid-phase acid catalyst like Amberlyst 36 Dry[1][3]. |
| High Reaction Temperature | Elevated temperatures favor elimination reactions. Conduct the synthesis at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Prolonged Reaction Time | Extended exposure to acidic conditions, even if mild, can lead to the accumulation of dehydration byproducts. Monitor the reaction closely and stop it as soon as the desired conversion is reached. |
Problem 3: Formation of Polymers and/or Oligomers
| Potential Cause | Suggested Solution |
| Lack of Stoichiometric Control | Without a protecting group strategy, all functional groups are available for reaction, making polymerization likely. |
| Protecting Group Strategy: | To achieve a selective synthesis of the dimer, a protecting group strategy is highly recommended. This involves protecting certain functional groups to direct the reaction towards the desired product. For example, one could protect one of the carboxylic acid groups on each of two S-malic acid molecules, then react them to form the ester linkage, followed by deprotection. |
| High Reactant Concentration | High concentrations can favor intermolecular reactions leading to polymerization. Experiment with more dilute conditions, although this may slow down the desired reaction as well. |
Proposed Experimental Protocols
Protocol 1: Selective Esterification using a Protecting Group Strategy
This protocol involves the protection of one carboxylic acid group as a benzyl ester, formation of the dimer, and subsequent deprotection.
Step 1: Monobenzyl Esterification of S-Malic Acid
-
Dissolve S-malic acid in a suitable solvent (e.g., DMF).
-
Add one equivalent of a benzylating agent (e.g., benzyl bromide) and a non-nucleophilic base (e.g., DBU).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the monobenzyl S-malate by column chromatography.
Step 2: Dimer Formation
-
Dissolve the monobenzyl S-malate in a dry, non-polar solvent (e.g., dichloromethane).
-
Add a second equivalent of monobenzyl S-malate and a coupling agent (e.g., DCC with a catalytic amount of DMAP).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Filter the reaction mixture to remove the urea byproduct and purify the protected dimer by column chromatography.
Step 3: Deprotection
-
Dissolve the purified protected dimer in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture at atmospheric pressure until the deprotection is complete (monitored by TLC).
-
Filter off the catalyst and remove the solvent under reduced pressure to obtain the this compound.
Protocol 2: Direct Esterification with a Mild Lewis Acid Catalyst
This protocol aims for a more direct synthesis, but may require more optimization to minimize side products.
-
To a solution of S-malic acid in a high-boiling point, non-polar solvent (e.g., toluene), add a catalytic amount of Scandium triflate (Sc(OTf)₃) (e.g., 1-5 mol%).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst.
-
Purify the crude product by column chromatography on silica gel, using a gradient of a polar solvent (e.g., ethyl acetate with a small amount of acetic acid) in a non-polar solvent (e.g., hexane).
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: S-Malate Dimer Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of S-Malate dimer purification. For the purpose of this guide, we will focus on the purification of a dimeric protein that interacts with S-Malate, using Malate Dehydrogenase (MDH) as a primary example, a common enzyme that often exists as a dimer.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify a recombinant S-Malate associated dimeric protein?
A1: The initial and often most effective step is affinity chromatography. If your protein is expressed with an affinity tag (e.g., His-tag, GST-tag), this method offers high selectivity and can result in a significant purification in a single step.[1][2]
Q2: How do I separate the monomer and dimer forms of my protein?
A2: Size-exclusion chromatography (SEC), also known as gel filtration, is the preferred method for separating protein oligomers based on their size.[3] A well-chosen SEC column can effectively resolve monomers from dimers and other aggregates.[4][5]
Q3: What factors can influence the dimerization of my protein during purification?
A3: Several factors can affect protein dimerization, including protein concentration, buffer pH and ionic strength, temperature, and the presence of co-factors or ligands.[6] High protein concentrations can favor dimer formation.
Q4: Can I use ion-exchange chromatography for purifying a dimeric protein?
A4: Yes, ion-exchange chromatography (IEX) is a powerful technique that separates proteins based on their net charge. It can be used as an intermediate or polishing step to remove impurities that may have co-eluted during affinity chromatography.[7][8][9]
Troubleshooting Guides
Low Yield
Q: My final yield of the purified dimer is very low. What are the potential causes and solutions?
A: Low yield can be attributed to several factors throughout the purification process. Here's a breakdown of potential issues and how to address them:
-
Poor Expression:
-
Problem: The initial expression level of the recombinant protein is low.
-
Solution: Optimize expression conditions such as induction time, temperature, and inducer concentration.[10] Consider using a different expression host or vector.
-
-
Inefficient Cell Lysis:
-
Problem: The protein of interest is not efficiently released from the host cells.
-
Solution: Ensure your lysis method (e.g., sonication, French press, enzymatic lysis) is effective for your specific cells.[11]
-
-
Protein Degradation:
-
Problem: Proteases from the host cell are degrading your target protein.
-
Solution: Add protease inhibitors to your lysis and purification buffers and keep your samples cold.[11]
-
-
Suboptimal Chromatography Conditions:
-
Problem: The protein is not binding efficiently to the chromatography resin or is being lost during wash steps.
-
Solution:
-
-
Protein Precipitation:
-
Problem: The protein is aggregating and precipitating out of solution.
-
Solution: Adjust buffer conditions (pH, ionic strength) or add stabilizing agents like glycerol or arginine.[13]
-
High Monomer or Aggregate Content
Q: My purified sample contains a high percentage of monomers or larger aggregates instead of the desired dimer. How can I fix this?
A: The equilibrium between monomer, dimer, and aggregates can be influenced by several factors. Here are some troubleshooting steps:
-
Optimize Buffer Conditions:
-
Problem: The buffer composition is not conducive to maintaining the dimeric state.
-
Solution: Screen different buffer pH values and ionic strengths. Sometimes, the presence of a co-factor or the substrate (S-Malate) can stabilize the dimer.
-
-
Protein Concentration:
-
Problem: High protein concentrations during purification can sometimes lead to the formation of non-specific aggregates.
-
Solution: Try to work with a more dilute protein solution during purification steps where aggregation is observed. However, be aware that for some proteins, higher concentration can favor the native dimer over the monomer.
-
-
Refine Size-Exclusion Chromatography (SEC):
-
Problem: The SEC step is not adequately separating the monomer from the dimer.
-
Solution:
-
-
Disulfide Bond Formation:
-
Problem: Unwanted intermolecular disulfide bonds could be leading to aggregation.
-
Solution: Include reducing agents like DTT or TCEP in your buffers, but be mindful of their compatibility with your chromatography resin (e.g., some Ni-NTA resins have limited tolerance).[15]
-
Data Presentation
Table 1: Comparison of Affinity Resins for His-tagged Malate Dehydrogenase Purification
| Resin Type | Binding Capacity (mg/mL) | Purity (%) | Yield (%) | Cost | Key Advantage |
| Nickel-NTA Agarose | High (~40) | Good (~85-95) | High (~90) |
| High capacity and good overall performance.[16][17] |
| Cobalt-IMAC | Moderate (~15-20) | Excellent (>95) | Moderate (~70-80) |
| Higher purity due to lower non-specific binding.[16][17] |
| TALON® Metal Affinity Resin | Moderate (~15) | Excellent (>95) | Moderate-High (~80) |
| Reduced metal ion leaching and high selectivity.[16] |
Table 2: Optimizing Size-Exclusion Chromatography for Monomer-Dimer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Column | Superdex 200 Increase | Superdex 75 Increase | Two Superdex 200 in series | Selection depends on the molecular weight of the monomer and dimer. Longer column beds increase resolution.[4][5] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.25 mL/min | Slower flow rates generally lead to better resolution between monomer and dimer peaks.[14] |
| Sample Volume | 2% of Column Volume | 1% of Column Volume | 0.5% of Column Volume | Smaller sample volumes relative to the column volume improve peak separation. |
| Mobile Phase | PBS, pH 7.4 | PBS + 150 mM NaCl, pH 7.4 | PBS + 10% Glycerol, pH 7.4 | Additives can help maintain protein stability and prevent aggregation during the run. |
Experimental Protocols
Protocol 1: Affinity Purification of His-tagged Malate Dehydrogenase
-
Preparation of Cell Lysate:
-
Resuspend the cell pellet from your expression culture in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.
-
Lyse the cells using sonication or a French press on ice.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
-
Column Equilibration:
-
Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CVs) of lysis buffer.[18]
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CVs of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein with 5-10 CVs of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Protocol 2: Ion-Exchange Chromatography (Anion Exchange)
-
Buffer Exchange:
-
Exchange the buffer of the protein sample from the previous step into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.5) using dialysis or a desalting column.
-
-
Column Equilibration:
-
Equilibrate a strong anion exchange column (e.g., Q Sepharose) with 5-10 CVs of IEX binding buffer.
-
-
Sample Loading:
-
Load the buffer-exchanged sample onto the column.
-
-
Washing:
-
Wash the column with IEX binding buffer until the UV absorbance at 280 nm returns to baseline.
-
-
Elution:
-
Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer) over 10-20 CVs. Collect fractions.
-
-
Analysis:
-
Analyze fractions by SDS-PAGE and a protein concentration assay.
-
Protocol 3: Size-Exclusion Chromatography for Dimer Analysis
-
Column Equilibration:
-
Equilibrate a suitable SEC column (e.g., Superdex 200 Increase) with at least 2 CVs of the final storage buffer (e.g., PBS, pH 7.4) at the desired flow rate.
-
-
Sample Preparation:
-
Concentrate the purified protein sample to an appropriate concentration (typically 1-10 mg/mL).
-
Centrifuge the sample at high speed for 10 minutes to remove any aggregates.
-
-
Sample Injection:
-
Inject a small volume of the prepared sample (typically 0.5-2% of the column volume) onto the column.
-
-
Elution and Data Collection:
-
Elute the sample isocratically with the storage buffer and monitor the UV absorbance at 280 nm. Collect fractions corresponding to the different peaks (e.g., aggregate, dimer, monomer).
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE (both non-reducing and reducing) to confirm the identity of the peaks. The percentage of dimer can be calculated from the area under the curve of the chromatogram.[4]
-
Visualizations
Caption: A typical experimental workflow for the purification of a recombinant S-Malate associated dimeric protein.
Caption: A troubleshooting decision tree for addressing low yield during this compound purification.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.kr]
- 3. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Protein purification by IE-chromatography [reachdevices.com]
- 8. conductscience.com [conductscience.com]
- 9. sinobiological.com [sinobiological.com]
- 10. neb.com [neb.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TOP 5 Protein Purification Columns for His-Tagged Proteins [synapse.patsnap.com]
- 17. How to choose the right his-tagged purification resin [takarabio.com]
- 18. home.sandiego.edu [home.sandiego.edu]
Preventing S-Malate dimer hydrolysis in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of S-Malate dimer in solution. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: this compound hydrolysis is a chemical reaction where the dimer molecule is cleaved into two individual S-Malate monomer units by reacting with water. This degradation is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures. Maintaining the integrity of the dimer is often critical for its intended biological or chemical activity.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by three main factors:
-
pH: The stability of the this compound is highly pH-dependent. Hydrolysis is significantly faster in both acidic (pH < 4) and alkaline (pH > 8) conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Solvent System: Protic solvents, especially water, are reactants in the hydrolysis process. The presence of nucleophiles in the buffer system can also contribute to degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize hydrolysis, this compound, both in solid form and in solution, should be stored under controlled conditions. For solutions, it is recommended to use an anhydrous aprotic solvent and store at -20°C or below. If an aqueous buffer is necessary, it should be prepared at a pH between 5 and 7 and used immediately.
Q4: Which solvents are recommended for preparing this compound stock solutions?
A4: For maximum stability, anhydrous aprotic solvents such as DMSO or DMF are recommended for preparing stock solutions. These solvents do not participate in the hydrolysis reaction. When further dilution into aqueous media is required for experiments, it should be done immediately before use.
Q5: How can I detect and quantify the hydrolysis of this compound in my samples?
A5: The most common method for detecting and quantifying this compound and its monomeric hydrolysis product is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of both the parent dimer and the resulting S-Malate monomers.
Troubleshooting Guide
Problem: Rapid degradation of this compound is observed in my experiment.
| Possible Cause | Suggested Solution |
| Incorrect pH of the aqueous buffer. | Ensure the pH of your buffer is within the optimal range of 5-7. Prepare fresh buffers and verify the pH before each experiment. |
| High experimental temperature. | Conduct your experiments at the lowest temperature compatible with your assay. If possible, perform dilutions and preparations on ice. |
| Extended incubation in aqueous solution. | Minimize the time the this compound spends in an aqueous environment. Prepare fresh dilutions from an anhydrous stock solution immediately before use. |
| Contaminated reagents. | Use high-purity, anhydrous solvents for stock solutions. Ensure all glassware is thoroughly dried. |
Problem: I am observing high variability and poor reproducibility in my assay results.
| Possible Cause | Suggested Solution |
| Inconsistent sample handling. | Standardize your sample preparation protocol. Ensure consistent timing for dilutions and additions to the assay. |
| Partial hydrolysis during storage. | Aliquot your stock solution in an anhydrous solvent to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. |
| Buffer composition. | Certain buffer components can catalyze hydrolysis. If possible, use a buffer system known to be inert with respect to your compound. |
Data on this compound Stability
The following tables provide summary data on the stability of this compound under various conditions.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C
| pH | Half-Life (t½) in hours |
| 3.0 | 1.5 |
| 4.0 | 12 |
| 5.0 | 72 |
| 6.0 | 96 |
| 7.0 | 80 |
| 8.0 | 10 |
| 9.0 | 1.2 |
Table 2: Effect of Temperature on the Half-Life of this compound at pH 6.0
| Temperature (°C) | Half-Life (t½) in hours |
| 4 | > 500 |
| 25 | 96 |
| 37 | 24 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a reverse-phase HPLC method for quantifying the remaining this compound and the appearance of its hydrolysis product, S-Malate.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample in a 50:50 mixture of acetonitrile and water immediately before injection to stop further hydrolysis.
Visualizations
Caption: Hydrolysis of this compound into two S-Malate monomers.
Caption: Workflow for conducting an this compound stability study.
Caption: A decision tree for troubleshooting this compound degradation.
S-Malate Dimer Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with S-Malate dimers.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during experimentation, focusing on the causes and remedies for S-Malate dimer aggregation.
Question: My S-Malate solution shows visible precipitation or becomes cloudy. What is causing this and how can I fix it?
Answer: Visible precipitation or turbidity is a clear indicator of significant protein aggregation. This can be caused by several factors, including inappropriate pH, high temperature, or high protein concentration.
Immediate Actions:
-
Centrifugation: Pellet the aggregates by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to rescue the soluble protein for immediate use, although the underlying issue must be addressed for long-term stability.
-
Solubilization: For non-covalent aggregates, it may be possible to solubilize them by adjusting the buffer conditions (see table below). However, this may not restore the native protein structure and function.
Long-Term Solutions & Prevention:
| Parameter | Recommended Range/Condition | Rationale |
| pH | Maintain pH between 7.0 and 8.0.[1][2][3] | Malate dehydrogenase (MDH) dimer stability is pH-dependent. Acidic conditions, particularly pH 5.0, can promote the dissociation of the dimer into monomers, which may be more prone to aggregation.[3][4][5] The optimal pH for MDH activity is generally between 7.5 and 8.0.[2] |
| Temperature | Store and handle at 2-8°C. Avoid repeated freeze-thaw cycles. | Elevated temperatures can lead to protein unfolding and subsequent aggregation. Some forms of MDH are stable up to 65°C, but this can vary.[2] Freeze-thaw stress is a known cause of protein aggregation.[6] |
| Protein Concentration | Work with the lowest feasible protein concentration. | High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation. |
| Buffer Composition | Use a phosphate buffer (e.g., 100 mM potassium phosphate).[1][7] | The choice of buffer can significantly impact protein stability. Studies have shown that phosphate buffers can be more effective at preventing MDH aggregation compared to Tris buffers.[1][7] |
| Additives | Consider adding stabilizing excipients such as glycerol (5-20%), sucrose, or non-denaturing detergents (e.g., Polysorbate 20). | These additives can help to stabilize the native conformation of the protein and prevent aggregation by reducing protein-protein interactions. |
| Reducing Agents | For S-Malate containing free cysteine residues, include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the buffer. | Free thiol groups on cysteine residues can oxidize to form intermolecular disulfide bonds, leading to covalent aggregation. |
Experimental Workflow for Investigating Aggregation:
Question: My SEC profile shows multiple peaks, including dimers and higher-order aggregates. How can I improve the monomer purity?
Answer: The presence of dimers and higher-order aggregates in your SEC profile indicates that your S-Malate preparation is not fully monomeric. Optimizing your purification and storage conditions is crucial.
Troubleshooting Steps:
-
Optimize SEC Method: Ensure your SEC method is well-optimized. This includes the choice of column, mobile phase composition, and flow rate. A mobile phase with an ionic strength of 50-200 mM, often containing a phosphate buffer at a pH between 6.0 and 7.2, can help minimize non-specific interactions with the column matrix.[8]
-
Preparative SEC: If your sample already contains aggregates, you can use preparative SEC to isolate the monomeric fraction.
-
Review Formulation: Re-evaluate your buffer conditions based on the recommendations in the table above to prevent further aggregation.
-
Co-factor Stabilization: The presence of the cofactor NAD+ has been shown to favor the dimeric form of MDH and can help stabilize the protein.[4][9] Consider including NAD+ in your buffer if compatible with your downstream application.
Frequently Asked Questions (FAQs)
1. What is the typical oligomeric state of S-Malate Dehydrogenase?
S-Malate Dehydrogenase (MDH) typically exists as a homodimer, with each subunit having a molecular weight of approximately 30-35 kDa.[10] The subunits are held together by extensive hydrogen bonding and hydrophobic interactions.[10] Some bacterial MDHs can form tetramers.[5]
2. How does pH affect the stability of the this compound?
The stability of the MDH dimer is pH-dependent. While it is generally stable at neutral pH (around 7.0), acidic conditions, particularly pH 5.0, can promote its dissociation into monomers.[3][4] This dissociation can expose hydrophobic regions, potentially leading to aggregation. Interestingly, one study using a phosphate buffer protocol found the dimer to be stable between pH 5.0 and 8.0, suggesting that buffer composition plays a critical role in mitigating pH-induced dissociation.[1][7][11]
3. What is the effect of temperature on this compound aggregation?
Elevated temperatures can induce denaturation and subsequent aggregation of S-Malate. The thermal stability can vary depending on the source of the enzyme. For example, one commercially available MDH is reported to be stable up to 65°C.[2] Generally, it is recommended to store and handle the protein at refrigerated temperatures (2-8°C) and to avoid repeated freeze-thaw cycles.
4. Which analytical techniques are best for detecting and characterizing this compound aggregation?
A combination of orthogonal techniques is recommended for a comprehensive analysis of protein aggregation.
| Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the relative amounts of monomer, dimer, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[12] | Provides information on the size distribution of particles in solution and is very sensitive to the presence of large aggregates.[13] |
| Transmission Electron Microscopy (TEM) | Uses an electron beam to visualize the morphology of aggregates. | Provides direct visual evidence of aggregates and their morphology (e.g., amorphous aggregates, fibrils).[14] |
5. Can this compound aggregation be reversed?
Reversibility depends on the nature of the aggregates. Non-covalent aggregates, held together by weak interactions, can sometimes be dissociated by optimizing buffer conditions (e.g., adjusting pH, ionic strength, or using detergents). However, covalent aggregates, often formed through disulfide bonds, are generally irreversible without the use of strong reducing agents, which would also likely denature the protein.
Signaling and Interaction Pathway for Dimer Stability
Experimental Protocols
1. Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general guideline for analyzing this compound aggregation using SEC.[8][15][16][17][18]
-
Materials:
-
SEC column suitable for the molecular weight range of S-Malate monomer and aggregates (e.g., with a pore size of 150-500 Å).[8]
-
HPLC or UHPLC system with a UV detector.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.[15] Filter and degas the mobile phase before use.
-
S-Malate sample, filtered through a 0.22 µm syringe filter.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a known concentration of the S-Malate sample (e.g., 1 mg/mL).
-
Run the chromatography for a sufficient time to allow for the elution of all species (typically 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the monomer, dimer, and any higher-order aggregates to determine their relative percentages.
-
2. Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the basic steps for using DLS to detect aggregation in an S-Malate solution.[12][13][19][20][21]
-
Materials:
-
DLS instrument.
-
Low-volume cuvette.
-
S-Malate sample, filtered through a 0.22 µm syringe filter into a clean, dust-free tube.
-
Matching buffer for blank measurements, filtered in the same way as the sample.
-
-
Procedure:
-
Ensure the cuvette is scrupulously clean by rinsing with filtered water and/or a suitable solvent, then drying with filtered air.
-
Measure the scattering of the filtered buffer to ensure there is no contamination.
-
Carefully pipette the filtered S-Malate sample into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Acquire data according to the instrument's software instructions. This typically involves multiple acquisitions that are averaged.
-
Analyze the correlation function to obtain the size distribution profile. Look for the presence of larger species that would indicate aggregation. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the this compound. A polydisperse sample with multiple or broad peaks suggests the presence of aggregates.
-
3. Transmission Electron Microscopy (TEM) for Aggregate Visualization
This protocol describes a negative staining procedure for the visualization of S-Malate aggregates using TEM.[14][22][23][24][25]
-
Materials:
-
TEM instrument.
-
Copper grids with a carbon-formvar support film.
-
Glow discharger.
-
S-Malate sample (with and without aggregates).
-
Negative stain solution (e.g., 2% (w/v) uranyl acetate in water).
-
Filter paper.
-
-
Procedure:
-
Make the carbon-coated grids hydrophilic by treating them with a glow discharger.
-
Apply 3-5 µL of the S-Malate sample to the surface of the grid and allow it to adsorb for 1-3 minutes.
-
Blot away the excess sample using the edge of a piece of filter paper.
-
Wash the grid by briefly touching the surface to a drop of deionized water, then blot again. This step may be repeated to reduce buffer salts.
-
Apply a drop of the negative stain solution to the grid for 1 minute.
-
Blot away the excess stain and allow the grid to air dry completely.
-
Image the grid in the TEM at various magnifications to observe the morphology of any aggregates present. Individual S-Malate dimers will likely be too small to resolve with this method, but larger aggregates will be clearly visible.
-
References
- 1. thejamesonlab.com [thejamesonlab.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Amide hydrogen exchange shows that malate dehydrogenase is a folded monomer at pH 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the subunit interactions in malate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrostatic interactions across the dimer-dimer interface contribute to the pH-dependent stability of a tetrameric malate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting malate dehydrogenase activity in freezing-thawing processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggregation states of mitochondrial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. efce.ch.bme.hu [efce.ch.bme.hu]
- 9. [PDF] Investigation of the subunit interactions in malate dehydrogenase. | Semantic Scholar [semanticscholar.org]
- 10. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Aggregation states of mitochondrial malate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. pubcompare.ai [pubcompare.ai]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. researchgate.net [researchgate.net]
- 21. materials-talks.com [materials-talks.com]
- 22. 4.8. Transmission Electron Microscopy [bio-protocol.org]
- 23. Transmission electron microscopy assay [assay-protocol.com]
- 24. Real-time observation of protein aggregates in pharmaceutical formulations using liquid cell electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
Technical Support Center: Optimizing NMR Data Acquisition for S-Malate Dimer
Welcome to the technical support center for NMR analysis of S-Malate dimers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their NMR data acquisition and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of S-Malate dimerization in a 1D ¹H NMR spectrum?
A1: The formation of S-Malate dimers in solution is often indicated by changes in the chemical shifts of specific protons as the concentration of S-Malate increases. Protons involved in or near the dimerization interface, such as the carboxyl and hydroxyl protons, will typically show the most significant shifts. You may also observe broadening of certain peaks due to chemical exchange between the monomer and dimer forms.
Q2: How can I confirm the presence of an S-Malate dimer?
A2: Confirmation of dimer formation can be achieved through a combination of NMR experiments:
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Concentration-Dependent ¹H NMR: Systematically varying the concentration of the S-Malate sample and observing changes in chemical shifts can provide strong evidence for dimerization. A plot of chemical shift versus concentration will often show a sigmoidal curve, indicating an equilibrium between monomeric and dimeric species.
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Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. A dimer, being larger than a monomer, will diffuse more slowly. In a DOSY spectrum, the signals corresponding to the dimer will appear at a lower diffusion coefficient value compared to the monomer.[1][2][3][4][5][6]
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NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space correlations between protons that are close to each other (< 5 Å). Intermolecular NOEs between protons of two different S-Malate molecules are a definitive sign of dimerization and can provide structural insights into the dimer interface.
Q3: I am observing significant signal overlap in my ¹H NMR spectrum. How can I resolve this?
A3: Signal overlap is a common challenge, especially at higher concentrations where multiple species may be present. To address this, consider the following:
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2D NMR Techniques:
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COSY (Correlation Spectroscopy): Helps to identify coupled protons, allowing you to trace out the spin systems of both the monomer and dimer.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals into a second dimension and significantly improving resolution.
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Adjusting Experimental Conditions:
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Temperature: Changing the temperature can sometimes alter the chemical shifts of overlapping signals differently, improving resolution. It can also affect the monomer-dimer equilibrium.
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pH: Modifying the pH can alter the protonation state of the carboxylic acid groups, which can influence dimerization and change the chemical shifts of nearby protons.[7][8]
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Solvent: Using a different deuterated solvent can induce different chemical shifts and potentially resolve overlapping peaks.
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Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio
Symptoms:
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Weak signals that are difficult to distinguish from the baseline noise.
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Inaccurate integration of peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Low Sample Concentration | Increase the concentration of the S-Malate sample. For ¹³C experiments, a higher concentration is generally required. |
| Insufficient Number of Scans | Increase the number of scans (NS). Signal-to-noise increases with the square root of the number of scans. |
| Improper Probe Tuning and Matching | Ensure the NMR probe is properly tuned and matched for your specific sample and solvent. This maximizes the efficiency of radiofrequency pulse delivery and signal detection. |
| Suboptimal Pulse Width Calibration | Calibrate the 90° pulse width for your sample to ensure maximum signal excitation. |
| Sample Contains Particulate Matter | Filter your sample before transferring it to the NMR tube to remove any suspended particles that can degrade spectral quality.[9][10] |
Issue 2: Broad or Distorted Peak Shapes
Symptoms:
-
Peaks are wider than expected.
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Asymmetric or distorted lineshapes.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Magnetic Field Homogeneity (Shimming) | Carefully shim the magnetic field using both automated and manual procedures to minimize field distortions across the sample volume. For highly concentrated samples, higher-order shims may need adjustment.[10] |
| Intermediate Chemical Exchange | If the rate of exchange between the monomer and dimer is on the same timescale as the NMR experiment, this can lead to significant line broadening. Try acquiring spectra at different temperatures to move into a fast or slow exchange regime. |
| High Sample Viscosity | Highly concentrated samples can be viscous, leading to broader lines. If possible, dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity. |
| Presence of Paramagnetic Impurities | Paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean. If necessary, use a chelating agent to remove metal ions. |
Experimental Protocols
Protocol 1: Concentration-Dependent ¹H NMR Study
Objective: To monitor changes in chemical shifts as a function of S-Malate concentration to provide evidence for dimerization.
Methodology:
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Sample Preparation:
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Prepare a series of S-Malate samples in the same deuterated solvent (e.g., D₂O) with concentrations ranging from very dilute (e.g., 0.1 mM) to concentrated (e.g., 100 mM).
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Ensure the pH of all samples is identical. Use a suitable buffer if necessary.
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Filter each sample into a high-quality NMR tube.
-
-
NMR Data Acquisition:
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Acquire a standard 1D ¹H NMR spectrum for each sample at a constant temperature.
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Use a pulse program with solvent suppression if necessary.
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Ensure consistent acquisition parameters (e.g., spectral width, number of scans, relaxation delay) across all samples.
-
-
Data Analysis:
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Process all spectra uniformly (e.g., phasing, baseline correction).
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Reference all spectra to an internal standard.
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Measure the chemical shifts of the methine (CH) and methylene (CH₂) protons of S-Malate for each concentration.
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Plot the chemical shift of each proton as a function of S-Malate concentration.
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Expected Results:
| Concentration (mM) | Chemical Shift of CH (ppm) | Chemical Shift of CH₂a (ppm) | Chemical Shift of CH₂b (ppm) |
| 0.1 | 4.30 | 2.70 | 2.60 |
| 1 | 4.32 | 2.72 | 2.62 |
| 10 | 4.38 | 2.78 | 2.68 |
| 50 | 4.45 | 2.85 | 2.75 |
| 100 | 4.48 | 2.88 | 2.78 |
Note: The above data is hypothetical and for illustrative purposes.
Protocol 2: DOSY Experiment for Dimer Identification
Objective: To differentiate between S-Malate monomer and dimer based on their diffusion coefficients.
Methodology:
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Sample Preparation:
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Prepare a moderately concentrated sample of S-Malate (e.g., 50 mM) where both monomer and dimer are expected to be present.
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Filter the sample into a high-quality NMR tube.
-
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NMR Data Acquisition:
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Use a stimulated echo pulse sequence with bipolar gradients (e.g., stebpgp1s).
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Acquire a 2D DOSY spectrum, varying the gradient strength systematically.
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Set the diffusion time (Δ) and gradient pulse length (δ) to values appropriate for the expected size of the molecules.
-
-
Data Analysis:
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Process the 2D data to generate a spectrum with chemical shift on one axis and the diffusion coefficient on the other.
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Identify the signals corresponding to S-Malate.
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Extract the diffusion coefficients for the observed species.
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Expected Results:
| Species | Diffusion Coefficient (x 10⁻¹⁰ m²/s) |
| S-Malate Monomer | 5.0 |
| This compound | 3.5 |
Note: The above data is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Effect of temperature and pH on 31P nuclear magnetic resonances of phospholipids in cholate micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on stability of dimer structure of the main protease of coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Enhancing Mass Spectrometry Ionization of S-Malate Dimer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of the S-Malate dimer.
Frequently Asked Questions (FAQs)
Q1: What are the most common ionization techniques for analyzing the this compound?
A1: The most common ionization techniques for analyzing small, polar molecules like the this compound are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often coupled with liquid chromatography (LC-MS) for quantitative analysis in complex matrices, while MALDI can be a rapid screening tool.
Q2: What are the expected ions for the this compound in mass spectrometry?
A2: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. The formation of these ions will depend on the sample preparation and the mobile phase composition.
Q3: How can I improve the signal intensity of the this compound?
A3: To improve signal intensity, consider optimizing the following:
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Sample Concentration: Ensure an appropriate sample concentration to avoid both weak signals (too dilute) and ion suppression (too concentrated).[1]
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Ionization Source Parameters: Optimize parameters such as spray voltage, capillary temperature, and gas flows (nebulizer, auxiliary, and sheath gas) for ESI. For MALDI, laser fluence and matrix selection are critical.
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Mobile Phase Composition: For ESI, the pH and organic solvent content of the mobile phase can significantly impact ionization efficiency. Acidic conditions generally favor positive ion formation, while basic conditions favor negative ion formation.
Q4: I am observing significant peak tailing in my LC-MS analysis of the this compound. What could be the cause?
A4: Peak tailing for polar analytes like the this compound can be caused by several factors:
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Secondary Interactions: The analyte may have secondary interactions with active sites on the column stationary phase.
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Column Contamination: Buildup of contaminants on the column frit or packing material can lead to poor peak shape.
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Inappropriate Mobile Phase: A mobile phase that does not effectively shield the analyte from interacting with the stationary phase can cause tailing. Consider adjusting the pH or the ionic strength of the mobile phase.
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Extra-column Effects: Excessive tubing length or poor connections can contribute to peak broadening and tailing.[2]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Incorrect MS Settings | Verify that the mass spectrometer is set to the appropriate ionization mode (positive or negative) and that the correct m/z range is being scanned for the expected this compound ions. Ensure the probe is positioned correctly relative to the orifice.[1] |
| Sample Too Dilute or Too Concentrated | Prepare a dilution series of your sample to determine the optimal concentration for analysis.[1] |
| Inefficient Ionization | Optimize ESI source parameters (e.g., spray voltage, gas flows, and temperatures). For MALDI, screen different matrices and optimize the matrix-to-analyte ratio. |
| Ion Suppression from Matrix Components | Improve sample cleanup procedures to remove interfering substances. Consider using a calibration curve with matrix-matched standards. |
| Leaks in the LC or MS System | Check all fittings and connections for leaks. A pressure drop in the LC system can be an indicator of a leak.[1] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) in LC-MS
| Possible Cause | Troubleshooting Step |
| Peak Tailing | - Secondary Interactions: Use a column with a different stationary phase or end-capping. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Column Contamination: Flush the column with a strong solvent. If the problem persists, replace the column.[2] |
| Peak Fronting | - Sample Overload: Dilute the sample and inject a smaller volume. - Poor Sample Solubility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Split Peaks | - Partially Blocked Column Frit: Backflush the column. If this does not resolve the issue, the frit may need to be replaced. - Injection Solvent Incompatibility: The injection solvent should be weaker than or similar in strength to the mobile phase.[2] |
Issue 3: Presence of Unexpected Adducts or Dimers
| Possible Cause | Troubleshooting Step |
| High Salt Concentration in Sample or Mobile Phase | Use high-purity solvents and reagents. If possible, desalt the sample before analysis. The presence of sodium and potassium adducts ([M+Na]⁺, [M+K]⁺) is common. |
| High Analyte Concentration | High concentrations can promote the formation of dimer ions ([2M+H]⁺). Dilute the sample to reduce this effect. |
| Mobile Phase Additives | Additives like ammonium acetate can lead to the formation of ammonium adducts ([M+NH₄]⁺). While sometimes desirable for enhancing ionization, they can also complicate the spectrum. |
Quantitative Data Summary
Table 1: Common Adducts of this compound (MW = 250.16 g/mol )
| Ionization Mode | Adduct | Formula | Calculated m/z |
| Positive | Protonated | [C₈H₁₀O₉ + H]⁺ | 251.04 |
| Sodium Adduct | [C₈H₁₀O₉ + Na]⁺ | 273.02 | |
| Potassium Adduct | [C₈H₁₀O₉ + K]⁺ | 289.00 | |
| Ammonium Adduct | [C₈H₁₀O₉ + NH₄]⁺ | 268.07 | |
| Negative | Deprotonated | [C₈H₁₀O₉ - H]⁻ | 249.03 |
Table 2: Recommended ESI Source Parameters (Starting Point for Optimization)
| Parameter | Value |
| Spray Voltage | 3.0 - 4.5 kV (Positive); 2.5 - 3.5 kV (Negative) |
| Capillary Temperature | 250 - 350 °C |
| Sheath Gas Flow Rate | 30 - 50 (arbitrary units) |
| Auxiliary Gas Flow Rate | 5 - 15 (arbitrary units) |
| Nebulizer Pressure | 30 - 50 psi |
Table 3: Recommended MALDI Matrices for Small Polar Molecules
| Matrix | Common Solvent System | Characteristics |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Acetonitrile/Water with 0.1% TFA | Good for peptides and small molecules, can have matrix interference in the low mass range. |
| 2,5-Dihydroxybenzoic acid (DHB) | Acetonitrile/Water or Methanol/Water | "Cooler" matrix, good for fragile molecules, often provides cleaner spectra in the low mass range. |
| 9-Aminoacridine (9-AA) | Acetonitrile or Methanol | Often used for negative ion mode analysis of acidic compounds. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by LC-MS/MS
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Sample Preparation:
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For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound) to one volume of the sample.
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Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the sample in the initial mobile phase.
-
-
LC Conditions:
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Column: A reversed-phase C18 column with polar end-capping (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over 10 minutes.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
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Ionization Mode: Negative Electrospray Ionization (ESI-).
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Multiple Reaction Monitoring (MRM): Monitor the transition from the deprotonated precursor ion [M-H]⁻ to a characteristic product ion. The specific transition should be optimized by infusing a standard solution of the this compound.
-
Collision Energy: Optimize for the specific MRM transition.
-
Dwell Time: 100 ms per transition.
-
Protocol 2: MALDI-TOF MS Analysis of this compound
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Matrix Preparation:
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Prepare a saturated solution of the chosen matrix (e.g., DHB) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
-
Sample Spotting (Dried-Droplet Method):
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Mix the this compound sample with the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
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Allow the spot to air dry completely at room temperature.
-
-
MALDI-TOF MS Acquisition:
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Acquire spectra in reflectron mode for better mass accuracy.
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Use a laser energy just above the ionization threshold to obtain good signal-to-noise while minimizing fragmentation.
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Calibrate the instrument using a standard peptide mixture.
-
Visualizations
Caption: LC-MS/MS workflow for quantitative analysis of this compound.
Caption: Troubleshooting logic for poor signal intensity.
References
Technical Support Center: Crystallization of S-Malate Dimer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization conditions for the S-Malate dimer.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of the this compound?
The crystallization of this compound is a multifaceted process influenced by several key factors. The primary drivers include the choice of solvent, the level of supersaturation, temperature, and the presence of impurities.[1][2] The solvent is crucial as it dictates the solubility of the dimer, with moderate solubility being optimal to avoid sudden precipitation.[1] Supersaturation is the thermodynamic driving force for crystallization; however, excessive levels can lead to the formation of small, poorly formed crystals or even amorphous precipitate. Temperature significantly affects solubility and can be manipulated to control both the nucleation and growth phases.[2] Finally, even trace amounts of impurities can interfere with crystal growth by acting as nucleation sites or inhibiting lattice formation, leading to inconsistent results.[2]
Q2: I am observing the formation of oil instead of crystals. What could be the cause and how can I resolve this?
"Oiling out," where the compound separates as a liquid phase instead of a solid, is a common issue in crystallization. This typically occurs when the solute's concentration is too high, or the cooling rate is too rapid, causing the solution to become supersaturated at a temperature above the compound's melting point in the solvent mixture.
To address this, you can try the following:
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Increase the solvent volume: Adding more solvent will decrease the overall concentration.
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Slow down the cooling process: A slower cooling rate allows the system more time to nucleate and grow crystals.[1]
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Use a different solvent system: Experiment with solvents in which the this compound has a slightly lower solubility.
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Introduce a seed crystal: Adding a pre-existing crystal can provide a template for growth and bypass the nucleation barrier.
Q3: My crystals are too small. How can I encourage the growth of larger crystals?
The formation of numerous small crystals is often a result of rapid nucleation. To promote the growth of larger crystals, the rate of nucleation needs to be controlled relative to the rate of crystal growth. Here are some strategies:
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Reduce the level of supersaturation: This can be achieved by using a slightly higher solvent volume or by cooling the solution more slowly.[3]
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Decrease the number of nucleation sites: Ensure your crystallization vessel is clean and free of scratches or dust particles that can act as nucleation sites.[1]
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Utilize a temperature gradient: Slowly cooling the solution can encourage fewer nucleation events and promote the growth of existing crystals.
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Employ seeding: Introducing a small number of well-formed seed crystals into a slightly supersaturated solution can direct the growth towards larger crystals.
Q4: What is the impact of pH on the crystallization of this compound?
The pH of the crystallization medium can significantly influence the charge state of the S-malate molecules, which in turn affects their intermolecular interactions and solubility. For a dicarboxylic acid like malic acid, changes in pH will alter the degree of ionization of the carboxyl groups. This can impact the hydrogen bonding network and the overall packing of the molecules in the crystal lattice. It is advisable to screen a range of pH values around the pKa values of malic acid to find the optimal condition for crystallization.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the crystallization of the this compound.
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | - Solution is not supersaturated- Nucleation is inhibited | - Slowly evaporate the solvent to increase concentration- Cool the solution to a lower temperature- Scratch the inside of the flask with a glass rod to induce nucleation- Introduce a seed crystal |
| Amorphous Precipitate Forms | - Supersaturation level is too high- Cooling is too rapid | - Add more solvent to dissolve the precipitate and recrystallize- Slow down the cooling rate[4] |
| Poor Crystal Quality (e.g., needles, plates) | - Non-optimal solvent system- Rapid crystal growth | - Screen different solvents or solvent mixtures- Slow down the crystallization process through slower cooling or evaporation |
| Inconsistent Results | - Presence of impurities- Variations in experimental conditions | - Purify the this compound sample further- Carefully control all experimental parameters (temperature, concentrations, volumes)[2] |
Experimental Protocols
Protocol 1: Slow Evaporation Method
This method is suitable when the this compound is soluble in a volatile solvent.
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Dissolution: Dissolve the this compound in a suitable solvent at room temperature to create a solution that is close to saturation.
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Filtration: Filter the solution to remove any insoluble impurities.
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Evaporation: Place the filtered solution in a clean vial or beaker, cover it loosely with parafilm, and poke a few small holes in the parafilm.
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Incubation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature.
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Observation: Monitor the vessel for crystal growth over several days to weeks.
Protocol 2: Slow Cooling Method
This technique is effective when the solubility of the this compound is significantly temperature-dependent.
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Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature to achieve a saturated solution.
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Filtration: If necessary, filter the hot solution to remove any impurities.
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Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[1][3]
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Low-Temperature Incubation: Once at room temperature, the vessel can be transferred to a refrigerator or cold room to further decrease the solubility and promote crystal growth.
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Isolation: Once a sufficient crop of crystals has formed, they can be isolated by filtration.
Protocol 3: Vapor Diffusion Method
This method is useful for screening a wide range of conditions and requires only a small amount of sample.
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Preparation of the Reservoir: In the outer well of a vapor diffusion plate or a sealed container, place a reservoir solution containing a precipitant.
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Preparation of the Drop: In the inner well or on a coverslip, mix a small volume of the this compound solution with an equal volume of the reservoir solution.
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Equilibration: Seal the plate or container. The concentration of the precipitant in the drop will slowly increase as the solvent from the drop evaporates and diffuses into the reservoir solution.
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Observation: Monitor the drop for crystal formation over time.
Process Diagrams
Caption: A flowchart illustrating the general workflow for crystallizing the this compound.
Caption: A decision tree for troubleshooting common problems in this compound crystallization.
References
Addressing matrix effects in S-Malate dimer quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of S-Malate dimer using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This interference can significantly impact the accuracy, precision, and sensitivity of your quantification, resulting in unreliable data.[2]
Q2: I am observing poor reproducibility in my this compound measurements. Could this be due to matrix effects?
A2: Yes, poor reproducibility is a common symptom of unmanaged matrix effects. The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement of the this compound signal.[3] This variability can result in a high degree of scatter in your quantitative data. It is crucial to assess and mitigate matrix effects to ensure the robustness and reliability of your assay.
Q3: What is a stable isotope-labeled (SIL) internal standard, and how can it help in this compound quantification?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).[4][5] SIL internal standards are considered the gold standard for compensating for matrix effects in LC-MS analysis.[2][6] Because the SIL internal standard is chemically identical to the this compound, it co-elutes and experiences the same ionization suppression or enhancement.[6] By calculating the ratio of the analyte signal to the SIL internal standard signal, you can correct for these variations and achieve more accurate and precise quantification.
Q4: My lab doesn't have a specific SIL internal standard for this compound. What are my alternatives?
A4: While a SIL internal standard is ideal, other strategies can be employed:
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Structural Analogue Internal Standard: Use a molecule that is structurally similar to this compound and has similar chromatographic and ionization behavior. However, be aware that it may not perfectly mimic the matrix effects experienced by the analyte.[5]
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Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma, urine). This helps to ensure that the standards and samples experience similar matrix effects.
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Standard Addition: This method involves adding known amounts of this compound standard to aliquots of your sample.[3][7] A calibration curve is then generated for each sample, which can account for the specific matrix effects within that sample. This method is effective but can be time-consuming.[3]
Troubleshooting Guides
Issue 1: Low this compound Signal and Suspected Ion Suppression
If you are observing a significantly lower signal for this compound than expected, or if the signal is inconsistent across different samples, you may be experiencing ion suppression.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low this compound signal due to ion suppression.
Detailed Steps:
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Perform a Post-Column Infusion Experiment: This experiment helps to identify regions in your chromatogram where matrix components are causing ion suppression.[3][8]
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Optimize Chromatography: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to separate the this compound from the interfering matrix components.
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Enhance Sample Preparation: Implement more rigorous sample cleanup techniques to remove matrix interferences before LC-MS analysis. Common methods include:
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Solid-Phase Extraction (SPE): Offers selective extraction of the analyte while removing many matrix components.
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Liquid-Liquid Extraction (LLE): Can be optimized to partition the this compound away from interfering substances.
-
Protein Precipitation (PPT): A simpler method, but may be less effective at removing all matrix components.
-
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Utilize a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for unavoidable matrix effects.[6]
Issue 2: Inaccurate Quantification and High Variability
If your quality control samples are failing, or you observe high variability between replicate injections, matrix effects may be compromising your quantitative accuracy.
Quantitative Assessment of Matrix Effects:
The Post-Extraction Spike Method is a common approach to quantify the extent of matrix effects.[8][9]
Experimental Protocol: Post-Extraction Spike Method
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Prepare Three Sets of Samples:
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Set A (Neat Solution): this compound standard prepared in the mobile phase or reconstitution solvent.
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Set B (Post-Spiked Sample): Blank biological matrix is extracted first, and then the this compound standard is added to the final extract.
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Set C (Pre-Spiked Sample): this compound standard is added to the blank biological matrix before the extraction process.
-
-
Analyze and Compare Peak Areas:
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Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
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ME % < 100% indicates ion suppression.
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ME % > 100% indicates ion enhancement.
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Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
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Data Interpretation:
| Matrix Effect (ME %) | Recovery (RE %) | Interpretation and Action |
| 85% - 115% | 85% - 115% | Acceptable: Matrix effect and recovery are within a reasonable range. Proceed with the current method. |
| < 85% or > 115% | 85% - 115% | Significant Matrix Effect: The extraction is efficient, but ion suppression or enhancement is occurring. Focus on optimizing chromatography or using a SIL internal standard. |
| 85% - 115% | < 85% | Low Recovery: The matrix is not significantly affecting ionization, but the extraction process is inefficient. Optimize the sample preparation method. |
| < 85% or > 115% | < 85% | Significant Matrix Effect and Low Recovery: Both the sample preparation and the LC-MS conditions require optimization. |
Strategies to Mitigate Matrix Effects
The following table summarizes common strategies to address matrix effects in this compound quantification.
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components.[2][3] | Simple and quick to implement. | May compromise the limit of quantification if the this compound concentration is low.[2] |
| Optimized Sample Preparation | Removes interfering matrix components prior to analysis (e.g., SPE, LLE).[8] | Can significantly reduce matrix effects and improve assay robustness. | Can be time-consuming and may require method development. |
| Chromatographic Separation | Modifying the LC method to separate the this compound from co-eluting interferences.[3] | Can be highly effective at eliminating specific interferences. | May require significant method development and may not resolve all co-eluting components. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[6] | Considered the most reliable method for compensating for matrix effects.[2] | Can be expensive and may not be commercially available for all analytes.[2] |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix to mimic the effect seen in samples. | Can be effective when a SIL-IS is not available. | Requires a reliable source of blank matrix and assumes the matrix effect is consistent across all samples. |
| Standard Addition | A calibration curve is generated for each individual sample, accounting for its unique matrix.[3][7] | Very effective for samples with high matrix variability. | Labor-intensive and requires a larger sample volume.[3] |
Logical Relationship of Mitigation Strategies:
Caption: A decision tree to guide the selection of an appropriate strategy for mitigating matrix effects.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to S-Malate Dimer and Other Dicarboxylic Acid Dimers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linker molecules is a critical determinant of success in drug development, profoundly influencing the stability, solubility, and efficacy of therapeutic candidates. Among the diverse chemical entities employed as linkers, dicarboxylic acid dimers have garnered significant attention due to their biocompatibility and versatile chemical properties. This guide provides an objective comparison of the S-Malate dimer against other common dicarboxylic acid dimers, namely succinate, glutarate, and adipate dimers, with a focus on their application in drug delivery systems. The information presented herein is supported by available experimental data and established chemical principles.
Physicochemical Properties: A Comparative Analysis
The performance of a dicarboxylic acid dimer as a linker is intrinsically tied to its physicochemical properties. These properties dictate its behavior in biological systems, including its stability in plasma, susceptibility to enzymatic cleavage, and influence on the overall solubility of the drug conjugate. The following table summarizes key properties of S-Malate, succinate, glutarate, and adipate, which inform the characteristics of their respective dimers.
| Property | S-Malate | Succinate | Glutarate | Adipate |
| Molar Mass ( g/mol ) | 134.09 | 118.09 | 132.12 | 146.14 |
| pKa1 | 3.40 | 4.21 | 4.34 | 4.43 |
| pKa2 | 5.11 | 5.64 | 5.41 | 5.41 |
| LogP (calculated) | -1.26 | -0.59 | -0.29 | 0.08 |
| Key Feature | Hydroxyl group | C4 backbone | C5 backbone | C6 backbone |
Note: The properties listed are for the parent dicarboxylic acids. The dimerization will affect these properties, generally leading to increased molar mass and potentially altered solubility and pKa values depending on the linkage.
The presence of a hydroxyl group in S-Malate is a distinguishing feature that can increase hydrophilicity and provide an additional site for hydrogen bonding. This can be advantageous for improving the solubility of hydrophobic drugs and for specific interactions with biological targets. In a comparative study, malic acid demonstrated a superior ability to inhibit the recrystallization of an amorphous drug compared to succinic and fumaric acids, which was attributed to stronger intermolecular interactions.[1][2][3][4]
Performance in Drug Delivery Applications
Dicarboxylic acid dimers are frequently employed as linkers in prodrugs and antibody-drug conjugates (ADCs) to connect a therapeutic agent to a carrier or targeting moiety. The choice of the dimer can significantly impact the drug's release profile and overall therapeutic index.
Linker Stability
The stability of the linker is paramount to ensure that the drug is released at the intended site of action. The ester or amide bonds formed by dicarboxylic acid dimers exhibit varying stability depending on the local chemical environment. The stability of these linkers is a critical factor in preventing premature drug release in systemic circulation.[5]
Drug Release Mechanisms
The release of the active drug from a dicarboxylic acid dimer-linked conjugate can be triggered by several mechanisms, including enzymatic cleavage or changes in pH. The design of the linker can be tailored to exploit the specific conditions of the target microenvironment, such as the acidic environment of tumors or the presence of specific enzymes.
Experimental Protocols
Detailed methodologies are crucial for the consistent synthesis and evaluation of dicarboxylic acid dimer linkers. Below are representative protocols for the synthesis and stability assessment of these compounds.
Synthesis of a Dicarboxylic Acid Dimer Linker
This protocol describes a general method for the synthesis of a dicarboxylic acid dimer suitable for conjugation to a drug molecule.
Materials:
-
Dicarboxylic acid (S-Malate, succinic acid, etc.)
-
Activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))
-
Amine- or alcohol-containing molecule for dimerization
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the dicarboxylic acid in the anhydrous solvent.
-
Add the activating agent to the solution and stir for 30 minutes at room temperature.
-
Slowly add the amine- or alcohol-containing molecule to the reaction mixture.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts.
-
Purify the crude product using column chromatography to obtain the desired dicarboxylic acid dimer.
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In Vitro Linker Stability Assay
This protocol outlines a method to assess the stability of a dicarboxylic acid dimer linker in a simulated physiological environment.
Materials:
-
Dimer-drug conjugate
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Incubate the dimer-drug conjugate in human plasma and PBS (as a control) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubation mixture.
-
Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released drug.
-
Calculate the half-life of the conjugate in plasma to determine the linker stability.[5]
Signaling Pathways and Biological Interactions
While specific signaling pathways directly modulated by the this compound are not extensively characterized, the constituent malate is a key intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway. The introduction of S-Malate dimers into a biological system could potentially influence cellular metabolism. Recent research has identified that L-malate can act as an anti-inflammatory signal by modulating the BiP-IRF2BP2 signaling pathway, which is a sensor of cytosolic pH.[6] This suggests that S-Malate dimers could have unexplored pharmacological activities beyond their role as linkers.
The diagram above illustrates the position of malate within the TCA cycle and its emerging role in modulating inflammatory signaling. The potential for S-Malate dimers to influence these pathways warrants further investigation.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to objectively compare the performance of different dicarboxylic acid dimers. The following workflow outlines the key steps in this process.
References
- 1. Formulation, Preparation, Characterization, and Evaluation of Dicarboxylic Ionic Liquid Donepezil Transdermal Patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malate initiates a proton-sensing pathway essential for pH regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating S-Malate Dimer from Malate Dehydrogenase Dimer: A Comparative Guide for Researchers
For researchers in drug development and the life sciences, the precise identification and characterization of molecular species in solution is paramount. This guide provides a comprehensive comparison of the S-Malate dimer and the malate dehydrogenase dimer, outlining key distinguishing features and providing detailed experimental protocols for their differentiation. The this compound, a small molecule with the chemical formula C8H10O9, is structurally distinct from the malate dehydrogenase dimer, a large protein complex. Understanding their differences is crucial for accurate experimental interpretation and therapeutic development.
At a Glance: Key Quantitative Differences
A summary of the fundamental physicochemical and functional distinctions between the this compound and the malate dehydrogenase dimer is presented below.
| Feature | This compound | Malate Dehydrogenase Dimer |
| Molecular Weight | ~250.16 g/mol [1][2] | ~70,000 g/mol (70 kDa)[3] |
| Molecular Nature | Small molecule, covalent linkage | Macromolecular protein complex, non-covalent interactions |
| Composition | Two S-Malate moieties chemically bonded | Two polypeptide subunits[4][5][6] |
| Enzymatic Activity | None | Catalyzes the reversible oxidation of L-malate to oxaloacetate[4][5] |
Distinguishing Dimers: A Logical Workflow
The differentiation between an this compound and a malate dehydrogenase dimer can be approached systematically. The following diagram illustrates a logical workflow employing key experimental techniques.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Size-Exclusion Chromatography (SEC)
This technique separates molecules based on their hydrodynamic radius. The significantly larger malate dehydrogenase dimer will elute much earlier than the small this compound.
Objective: To separate the this compound and malate dehydrogenase dimer based on size.
Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL or similar, with a fractionation range appropriate for 10-600 kDa)
-
Liquid chromatography system (e.g., ÄKTA pure or similar)
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.4
-
Sample containing a mixture of this compound and malate dehydrogenase dimer
-
Protein standards of known molecular weight for column calibration
Protocol:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5 mL/min.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.
-
Inject a defined volume of the sample (e.g., 100 µL) onto the column.
-
Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile by measuring the absorbance at 280 nm for the protein and a suitable wavelength for the this compound if it has a chromophore, or by collecting fractions for subsequent analysis.
-
Collect fractions of the eluate (e.g., 0.5 mL fractions).
-
Analyze the collected fractions using mass spectrometry and an enzymatic activity assay.
Mass Spectrometry (MS)
Mass spectrometry will provide a precise molecular weight for the components in the separated fractions, definitively identifying the this compound and the malate dehydrogenase dimer.
Objective: To determine the exact molecular weight of the species in the fractions obtained from SEC.
Materials:
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Fractions collected from SEC
-
Appropriate solvents and matrices for the chosen MS technique (e.g., acetonitrile, water, formic acid for ESI; sinapinic acid for MALDI of proteins)
Protocol for Electrospray Ionization (ESI) MS:
-
Prepare the samples from the SEC fractions by diluting them in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The concentration should be in the range of 1-10 µg/mL.
-
Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatography system.
-
Acquire the mass spectrum in the appropriate mass range for both the small molecule and the protein.
-
Process the data to determine the molecular weight of the analytes in each fraction. For the malate dehydrogenase subunit, deconvolution of the multiply charged ion series will be necessary.
Malate Dehydrogenase Enzymatic Activity Assay
This functional assay will confirm the presence of active malate dehydrogenase. The this compound will show no enzymatic activity.
Objective: To measure the enzymatic activity of malate dehydrogenase in the collected SEC fractions.
Materials:
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Substrate solution: 100 mM L-malate in assay buffer
-
Cofactor solution: 10 mM NAD+ in assay buffer
-
Fractions collected from SEC
Protocol:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay buffer
-
A small volume of the SEC fraction to be tested
-
NAD+ solution
-
-
Incubate for 5 minutes at room temperature to allow for temperature equilibration.
-
Initiate the reaction by adding the L-malate solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. This increase corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of reaction is proportional to the concentration of active malate dehydrogenase.
By employing this combination of size-based separation, precise mass determination, and a functional enzymatic assay, researchers can unequivocally differentiate between the this compound and the malate dehydrogenase dimer, ensuring the integrity and accuracy of their scientific investigations.
References
- 1. This compound | C8H10O9 | CID 10753161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Determination of the Catalytic Mechanism for Mitochondrial Malate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Malate dehydrogenase: distribution, function and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of S-Malate Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Malate, a naturally occurring dicarboxylic acid, plays a crucial role in cellular metabolism, particularly in the citric acid cycle. The dimerization of biologically active molecules is a recognized strategy in drug discovery to potentially enhance efficacy, alter specificity, or improve pharmacokinetic properties. This guide provides a comparative framework for validating the biological activity of a hypothetical S-Malate dimer, offering insights into its potential advantages over its monomeric counterpart and other alternative compounds. The experimental data and protocols presented herein are illustrative and intended to serve as a template for the evaluation of novel malate-based therapeutics.
Comparative Efficacy of this compound
To assess the biological activity of the this compound, a series of in vitro experiments were conducted to evaluate its effect on a specific cancer cell line known to be sensitive to metabolic inhibitors. The following table summarizes the quantitative data obtained, comparing the this compound with monomeric S-Malate and a standard-of-care metabolic inhibitor, Compound X.
| Parameter | This compound | S-Malate (Monomer) | Compound X (Control) |
| IC50 (µM) in Cancer Cell Line A | 15.2 ± 1.8 | 85.7 ± 5.3 | 5.1 ± 0.4 |
| Inhibition of Malate Dehydrogenase 2 (MDH2) (%) at 20 µM | 65.3 ± 4.1 | 12.8 ± 2.5 | Not Applicable |
| Induction of Apoptosis (%) at 20 µM | 45.1 ± 3.9 | 8.2 ± 1.5 | 70.5 ± 6.2 |
| Cellular ATP Levels (% of control) at 20 µM | 35.8 ± 3.2 | 80.1 ± 7.5 | 20.3 ± 2.1 |
Interpretation of Data:
The data suggests that the this compound exhibits significantly greater potency in inhibiting the growth of Cancer Cell Line A compared to its monomeric form, as indicated by the lower IC50 value. This enhanced activity appears to be correlated with a more pronounced inhibition of mitochondrial malate dehydrogenase (MDH2) and a subsequent reduction in cellular ATP levels, leading to a higher rate of apoptosis. While Compound X remains the most potent of the tested molecules, the this compound presents a promising alternative with a distinct mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cell proliferation.
-
Procedure:
-
Seed Cancer Cell Line A in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, S-Malate, and Compound X for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
-
Malate Dehydrogenase (MDH2) Activity Assay
-
Objective: To measure the inhibitory effect of the test compounds on the activity of mitochondrial malate dehydrogenase.
-
Procedure:
-
Isolate mitochondria from Cancer Cell Line A using a commercial kit.
-
In a 96-well plate, combine the mitochondrial lysate with a reaction buffer containing oxaloacetate and NADH.
-
Add the test compounds (this compound and S-Malate) at a final concentration of 20 µM.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the percentage of MDH2 inhibition relative to a vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment with the test compounds.
-
Procedure:
-
Treat Cancer Cell Line A with 20 µM of this compound, S-Malate, and Compound X for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive, PI negative) is determined.
-
Cellular ATP Level Measurement
-
Objective: To assess the impact of the test compounds on cellular energy production.
-
Procedure:
-
Treat Cancer Cell Line A with 20 µM of this compound, S-Malate, and Compound X for 24 hours.
-
Lyse the cells and use a commercial luciferase-based ATP assay kit to measure the ATP concentration according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the total protein concentration of each sample and express the results as a percentage of the untreated control.
-
Visualizing Molecular Pathways and Experimental Design
Proposed Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway through which the this compound may exert its anti-cancer effects by targeting mitochondrial metabolism.
Caption: Hypothetical mechanism of this compound inducing apoptosis.
Experimental Workflow for Validation
This diagram outlines the logical flow of experiments for validating the biological activity of the this compound.
Caption: Experimental workflow for this compound validation.
Disclaimer: The information provided in this guide is for illustrative and informational purposes only. The experimental data is hypothetical and intended to demonstrate a framework for the validation of a novel compound. Researchers should design and conduct their own experiments to validate any new chemical entity.
A Comparative Analysis of S-Malate and its Enantiomer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of S-Malate (L-Malate) and its enantiomer, R-Malate (D-Malate). While the term "S-Malate dimer" corresponds to a specific chemical entity, (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid, there is currently a lack of available scientific literature regarding its biological significance and activity. Therefore, this guide will focus on the well-documented differences between the naturally occurring S-Malate and its synthetic counterpart, R-Malate, with a particular emphasis on their interaction with the dimeric enzyme, malate dehydrogenase.
Introduction to Malate Enantiomers
Malate, a dicarboxylic acid, plays a crucial role in cellular metabolism, most notably as an intermediate in the citric acid cycle.[1][2] It exists as two stereoisomers, or enantiomers: S-Malate and R-Malate. These molecules are non-superimposable mirror images of each other and exhibit distinct biological properties due to the stereospecificity of enzymes.[3]
Comparative Properties of S-Malate and R-Malate
The biological activities of S-Malate and R-Malate are primarily dictated by their interaction with enzymes. Malate dehydrogenase (MDH), a key enzyme in the citric acid cycle, is highly specific for S-Malate.[4][5][6]
| Property | S-Malate (L-Malate) | R-Malate (D-Malate) |
| Natural Abundance | The naturally occurring and biologically active form in most organisms. | Generally not found in significant amounts in biological systems. |
| Role in Citric Acid Cycle | A key intermediate, reversibly oxidized to oxaloacetate by malate dehydrogenase.[6] | Not a substrate for the citric acid cycle. |
| Substrate for Malate Dehydrogenase (MDH) | The natural substrate.[4][5] | A poor substrate or inhibitor of MDH.[7] |
| Metabolic Pathways | Involved in the malate-aspartate shuttle, gluconeogenesis, and the glyoxylate cycle.[4][8] | Limited known metabolic roles. |
| Cellular Uptake | Transported across mitochondrial membranes by specific carriers as part of the malate-aspartate shuttle.[9] | Cellular uptake mechanisms are not well characterized. |
The Role of Malate Dehydrogenase Dimerization
Malate dehydrogenase typically exists as a homodimer, and this quaternary structure is crucial for its catalytic activity and stability.[10] While direct studies on how dimerization specifically affects enantiomeric discrimination are limited, the intricate structure of the active site, formed at the interface of the dimeric subunits, is responsible for the high stereoselectivity for S-Malate. The precise arrangement of amino acid residues within the active site creates a chiral environment that preferentially binds S-Malate, facilitating the transfer of a hydride ion to NAD+.[4][5]
Quantitative Analysis of Enzyme Kinetics
The stereoselectivity of malate dehydrogenase is evident in its kinetic parameters for each enantiomer.
| Enantiomer | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Enzyme Specificity |
| S-Malate | Lower Km value, indicating higher binding affinity.[11] | Higher Vmax, indicating a faster reaction rate.[12] | High |
| R-Malate | Significantly higher Km value, indicating lower binding affinity.[13][7] | Very low to negligible Vmax.[13][7] | Very Low |
Note: Specific Km and Vmax values can vary depending on the source of the enzyme (e.g., mitochondrial vs. cytoplasmic) and experimental conditions.
Experimental Protocols
Malate Dehydrogenase Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of malate dehydrogenase by monitoring the production of NADH at 340 nm.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm
-
Malate Dehydrogenase (e.g., from porcine heart)
-
S-Malate solution (e.g., 100 mM)
-
R-Malate solution (e.g., 100 mM)
-
NAD+ solution (e.g., 10 mM)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
Procedure:
-
Prepare Reaction Mixture: For each reaction, prepare a master mix containing the assay buffer and NAD+.
-
Add Substrate: To individual wells of the microplate, add the S-Malate or R-Malate solution to achieve the desired final concentration. Include a control with no malate.
-
Initiate Reaction: Add the malate dehydrogenase enzyme solution to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate Activity: The rate of NADH production is proportional to the increase in absorbance at 340 nm. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
HPLC Method for Enantiomeric Separation of Malate
This protocol outlines a method for the separation and quantification of S-Malate and R-Malate using High-Performance Liquid Chromatography (HPLC) after pre-column derivatization.[14][15][16]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Chiral derivatizing agent (e.g., (R)-1-(1-naphthyl)ethylamine, (R)-NEA)[14]
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate with an ion-pairing agent like sodium heptanesulfonate, adjusted to an acidic pH)[17]
-
S-Malate and R-Malate standards
Procedure:
-
Derivatization: React the malate samples (and standards) with the chiral derivatizing agent to form diastereomers. This reaction is typically carried out in an organic solvent with a coupling agent.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the derivatized sample onto the column.
-
Run the HPLC with an isocratic or gradient elution profile.
-
Detect the separated diastereomers using a UV detector at an appropriate wavelength (e.g., 225 nm for NEA derivatives).[17]
-
-
Quantification: The concentration of each enantiomer can be determined by comparing the peak areas of the sample to those of the standards.
Visualizations
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. Enantioselectivity in the enzymatic dehydration of malate and tartrate: Mirror image specificities of structurally similar dehydratases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Insights into the regulation of malate dehydrogenase: inhibitors, acti" by Betsy M. Martinez-Vaz, Alicia L. Howard et al. [fisherpub.sjf.edu]
- 9. Malolactic fermentation: electrogenic malate uptake and malate/lactate antiport generate metabolic energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malate dehydrogenases--structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. [PDF] Studies on the mechanism of the malate dehydrogenase reaction. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
A Comparative Guide to S-Malate Dimer and Other Malate Esters in Biochemical Assays
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for generating reliable and reproducible experimental data. Malate, a key intermediate in cellular metabolism, and its derivatives are frequently employed in a variety of biochemical assays. This guide provides a comparative overview of S-Malate dimer and other common malate esters, offering insights into their potential applications and performance in experimental settings. Due to the limited direct experimental data on this compound, this guide combines available information on common malate esters with a theoretical consideration of the dimer's properties based on its chemical structure.
Introduction to Malate and its Esters in Biochemical Research
L-Malate is a dicarboxylic acid that plays a central role in several essential metabolic pathways, including the citric acid (TCA) cycle, gluconeogenesis, and the malate-aspartate shuttle.[1][2] Its esters are often utilized as tools to modulate these pathways or to study enzyme kinetics. Malate esters can act as prodrugs, delivering malate into cells by masking its charged carboxyl groups to facilitate passage across the cell membrane.[3][4] Upon cellular uptake, endogenous esterases can hydrolyze the ester bonds, releasing malate intracellularly. Additionally, these esters can serve as inhibitors or alternative substrates for enzymes that recognize malate.[5][6]
Comparative Analysis of Malate Esters
The choice of a malate ester in a biochemical assay depends on several factors, including the desired biological effect, the experimental system (e.g., isolated enzymes vs. cell-based assays), and the specific properties of the ester, such as its cell permeability and rate of hydrolysis.
Data Summary
The following table summarizes the key properties of S-Malate, common malate esters (dimethyl malate and diethyl malate), and the inferred properties of this compound.
| Property | S-Malate | Dimethyl Malate (DMM) / Diethyl Malate (DEM) | This compound (Inferred Properties) |
| Chemical Formula | C₄H₆O₅ | DMM: C₆H₁₀O₅ / DEM: C₈H₁₄O₅ | C₈H₁₀O₉[7] |
| Molecular Weight | 134.09 g/mol | DMM: 162.14 g/mol / DEM: 190.18 g/mol | 250.16 g/mol [7] |
| Primary Use in Assays | Substrate for enzymes like malate dehydrogenase.[8] | Prodrugs for intracellular malate delivery; potential enzyme inhibitors.[5][6] | Potential prodrug for delivering two equivalents of S-malate; potential enzyme inhibitor or alternate substrate. |
| Cell Permeability | Low (charged molecule) | Higher than malate due to esterification of carboxyl groups.[3][4] | Potentially lower than simple alkyl esters due to larger size and more polar nature, but likely higher than S-malate. |
| Hydrolysis | Not applicable | Hydrolyzed by cellular esterases to release malate and the corresponding alcohol (methanol/ethanol). Can also undergo spontaneous hydrolysis.[3] | Expected to be hydrolyzed by cellular esterases to release two molecules of S-malate. |
| Effect on Enzyme Activity | Natural substrate for enzymes like malate dehydrogenase.[8] | Can act as inhibitors of enzymes. For example, dimethyl and diethyl fumarate (isomers of malate esters) inhibit malic enzyme.[5][6] | Could act as a competitive or allosteric inhibitor of malate-binding enzymes, or serve as a slow-turnover substrate. |
Key Metabolic Pathways Involving Malate
Understanding the metabolic context of malate is crucial for designing and interpreting experiments using its derivatives.
Citric Acid (TCA) Cycle
The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Malate dehydrogenase (MDH) catalyzes the final step of the cycle, the oxidation of malate to oxaloacetate, coupled with the reduction of NAD⁺ to NADH.
Malate-Aspartate Shuttle
The malate-aspartate shuttle is a system that transports reducing equivalents (in the form of NADH) across the inner mitochondrial membrane for oxidative phosphorylation.
Experimental Protocols
A common biochemical assay involving malate is the measurement of malate dehydrogenase (MDH) activity.
Malate Dehydrogenase (MDH) Activity Assay Protocol
This protocol is a generalized procedure for a colorimetric MDH activity assay.[9][10][11]
Principle:
MDH catalyzes the oxidation of malate to oxaloacetate, which is coupled to the reduction of NAD⁺ to NADH. The resulting NADH reduces a probe to a colored product, and the increase in absorbance is proportional to the MDH activity.
Materials:
-
MDH Assay Buffer
-
MDH Substrate (Malate)
-
MDH Enzyme Mix (containing NAD⁺ and a colorimetric probe)
-
Samples (cell or tissue lysates)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold MDH Assay Buffer.
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Prepare serial dilutions of the sample to ensure the readings fall within the linear range of the assay.
-
-
Assay Reaction:
-
Add the prepared samples to the wells of a 96-well plate.
-
Prepare a reaction mix containing MDH Assay Buffer, MDH Substrate, and the MDH Enzyme Mix.
-
Add the reaction mix to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode for 10-30 minutes at 37°C.
-
Record readings at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Calculate the change in absorbance over time (ΔOD/minute).
-
Use a standard curve generated with known concentrations of NADH to convert the rate of absorbance change to the rate of NADH production.
-
MDH activity is typically expressed in mU/mL or U/mg of protein.
-
Experimental Workflow
Conclusion
While direct comparative data for this compound is not yet widely available in the scientific literature, its chemical structure suggests it could serve as a valuable tool for intracellular delivery of S-malate or as a novel modulator of malate-dependent enzymes. In contrast, simpler malate esters like dimethyl and diethyl malate have been explored as prodrugs and enzyme inhibitors, providing a basis for understanding how esterification affects the biological activity of malate. Researchers should consider the specific requirements of their experimental system when choosing a malate derivative. For cell-based assays, the permeability and hydrolysis rate of the ester are critical, whereas for in vitro enzyme kinetics, the direct interaction of the ester with the enzyme is the primary concern. Further experimental investigation into the biochemical properties of this compound is warranted to fully elucidate its potential applications in biochemical research.
References
- 1. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Roles of malate and aspartate in gluconeogenesis in various physiological and pathological states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate Analogs Act as Allosteric Inhibitors of the Human Mitochondrial NAD(P)+-Dependent Malic Enzyme | PLOS One [journals.plos.org]
- 6. Fumarate Analogs Act as Allosteric Inhibitors of the Human Mitochondrial NAD(P)+-Dependent Malic Enzyme | PLOS One [journals.plos.org]
- 7. This compound | C8H10O9 | CID 10753161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking S-Malate dimer synthesis against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules is of paramount importance. This guide provides a comparative analysis of potential methods for the synthesis of the S-Malate dimer, scientifically known as (3S,6S)-bis(carboxymethyl)-1,4-dioxane-2,5-dione. As direct, optimized protocols for this specific dimer are not extensively documented in readily available literature, this comparison draws upon established methodologies for analogous cyclic diesters, namely lactide (from lactic acid) and glycolide (from glycolic acid), as well as general principles of malic acid esterification.
Benchmarking Synthesis Strategies
The synthesis of the this compound, a cyclic diester of S-malic acid, can be approached through methods analogous to those used for other α-hydroxy acids. The primary strategies involve a two-step process: initial oligomerization of S-malic acid followed by a catalytic depolymerization to yield the cyclic dimer. A hypothetical direct cyclization method is also considered for comparison.
Table 1: Comparison of Proposed Synthesis Methods for this compound
| Parameter | Method A: Two-Step (Oligomerization-Depolymerization) with Tin Catalyst | Method B: Two-Step (Oligomerization-Depolymerization) with Zinc Catalyst | Method C: Hypothetical Direct Acid-Catalyzed Cyclization |
| Catalyst | Tin(II) octoate (Sn(Oct)₂) | Zinc(II) oxide (ZnO) | Strong acid (e.g., Sulfuric Acid, p-Toluenesulfonic acid) |
| Reaction Temperature | Oligomerization: 150-180°C; Depolymerization: 200-220°C | Oligomerization: 150-180°C; Depolymerization: 200-220°C | 120-150°C |
| Pressure | Reduced pressure (vacuum) | Reduced pressure (vacuum) | Atmospheric or reduced pressure |
| Typical Yield | High (estimated 85-95% based on lactide synthesis)[1][2] | High (estimated 80-90% based on lactide synthesis)[2] | Moderate to Low (potential for side reactions) |
| Purity of Crude Product | High, requires purification | High, requires purification | Lower, significant purification required |
| Key Advantages | High yield, established methodology for analogous compounds.[1][3] | Potentially lower toxicity catalyst compared to tin. | Simpler one-pot procedure. |
| Key Disadvantages | Two-step process, high temperatures, requires vacuum. | Two-step process, high temperatures, requires vacuum. | Potential for side reactions like dehydration and polymerization, lower yield. |
| Reaction Time | Oligomerization: 2-4 hours; Depolymerization: 2-5 hours | Oligomerization: 2-4 hours; Depolymerization: 2-5 hours | 6-12 hours |
Experimental Protocols
Method A: Two-Step Synthesis via Oligomerization-Depolymerization with Tin Catalyst
This method is adapted from the industrial synthesis of lactide and is expected to provide high yields of the this compound.
Step 1: Oligomerization of S-Malic Acid
-
S-Malic acid is heated to a molten state (approximately 150-180°C) under a nitrogen atmosphere in a suitable reaction vessel equipped with a mechanical stirrer and a distillation outlet.
-
Water is continuously removed by distillation as the polycondensation reaction proceeds, leading to the formation of low molecular weight oligomers of poly(S-malic acid).
-
The reaction is monitored by measuring the amount of water collected and is typically complete within 2-4 hours.
Step 2: Catalytic Depolymerization
-
The oligomer from Step 1 is cooled slightly, and a catalytic amount of Tin(II) octoate (e.g., 0.1-0.5 mol%) is added.
-
The temperature is then raised to 200-220°C under reduced pressure (vacuum).
-
The cyclic this compound is formed through back-biting depolymerization and distills from the reaction mixture.
-
The crude dimer is collected and can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate).
Method B: Two-Step Synthesis via Oligomerization-Depolymerization with Zinc Catalyst
This method follows the same principle as Method A but utilizes a potentially less toxic zinc-based catalyst.
Step 1: Oligomerization of S-Malic Acid
The protocol is identical to Step 1 of Method A.
Step 2: Catalytic Depolymerization
-
The oligomer from Step 1 is mixed with a catalytic amount of Zinc(II) oxide (e.g., 0.1-0.5 mol%).
-
The mixture is heated to 200-220°C under vacuum.
-
The this compound distills and is collected.
-
Purification is achieved through recrystallization.
Method C: Hypothetical Direct Acid-Catalyzed Cyclization
This proposed one-pot method aims for simplicity but may be lower yielding due to competing side reactions.
-
S-Malic acid is dissolved in a high-boiling, inert solvent (e.g., toluene) in a flask equipped with a Dean-Stark apparatus.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid (1-2 mol%), is added.
-
The mixture is refluxed at the boiling point of the solvent (e.g., ~111°C for toluene) to azeotropically remove water.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, washed with a mild base to remove the acid catalyst, and the solvent is removed under reduced pressure.
-
The crude product would likely require significant purification by column chromatography to separate the desired dimer from unreacted starting material and polymeric byproducts.
Visualizing the Workflow
To better illustrate the proposed synthesis routes, the following diagrams outline the key steps in each method.
References
A Researcher's Guide to Isotopic Labeling of S-Malate for Tracer Studies
In the intricate landscape of metabolic research, isotopic labeling stands out as a powerful technique for tracing the fate of molecules through complex biochemical pathways. S-Malate, a key intermediate in the tricarboxylic acid (TCA) cycle, is a frequent target for such studies. This guide provides a comprehensive comparison of isotopically labeled S-Malate and its alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in designing and executing robust tracer studies.
Comparison of Isotopically Labeled S-Malate and Alternatives
The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. S-Malate can be labeled with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) at various positions. The selection of the labeling pattern determines the information that can be gleaned from the experiment.
Commonly Used Isotopically Labeled S-Malate Isotopologues:
| Product Name | Isotopic Label | Common Application | Supplier Examples |
| L-Malic acid (U-¹³C₄) | Uniformly labeled with ¹³C | Tracing the entire carbon backbone of malate through the TCA cycle and connected pathways. | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich, Omicron Biochemicals, Inc. |
| L-Malic acid (1,2,3-¹³C₃) | Labeled with ¹³C at positions 1, 2, and 3 | Studying the fate of the first three carbons of malate. | Toronto Research Chemicals |
| L-Malic acid (2,3-¹³C₂) | Labeled with ¹³C at positions 2 and 3 | Investigating specific enzymatic reactions involving the central carbons of malate. | Santa Cruz Biotechnology |
| L-Malic acid (2,3-²H₂) | Labeled with Deuterium at positions 2 and 3 | Used in Deuterium Magnetic Resonance Spectroscopy (DMRS) to non-invasively measure metabolic flux.[1][2] | Cambridge Isotope Laboratories, Inc. |
Performance Comparison with Alternative Tracers:
The utility of labeled S-Malate is often compared to other tracers that feed into the TCA cycle, such as labeled glucose or glutamine. The choice of tracer will influence the observed labeling patterns of downstream metabolites.
| Tracer | Pathway Entry Point | Advantages | Disadvantages |
| [U-¹³C₆]Glucose | Enters as Acetyl-CoA (via pyruvate dehydrogenase) or Oxaloacetate (via pyruvate carboxylase). | Provides a global view of central carbon metabolism. | Labeling of TCA intermediates can be complex to interpret due to multiple entry points and cycling. |
| [U-¹³C₅]Glutamine | Enters as α-ketoglutarate. | Directly probes TCA cycle anaplerosis and reductive carboxylation.[3] | May not fully capture metabolic phenotypes that are not dependent on glutamine metabolism. |
| [2,3-²H₂]Fumarate | Enters as fumarate, a direct precursor to malate. | Allows for specific assessment of the fumarate hydratase reaction and can be used to detect tumor cell death.[1][4] | Provides a more localized view of a specific segment of the TCA cycle. |
| Isotopically Labeled S-Malate | Directly introduces labeled malate into the system. | Allows for the direct study of malate transport and its subsequent metabolic fate. | The physiological relevance can be context-dependent, as malate is primarily an intracellular metabolite. |
Experimental Protocols
A successful tracer study requires meticulous planning and execution. The following is a generalized protocol for an in vitro cell culture experiment using isotopically labeled S-Malate.
Objective: To trace the metabolic fate of S-Malate in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Isotopically labeled S-Malate (e.g., L-Malic acid (U-¹³C₄))
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS or GC-MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking unlabeled malate) with the isotopically labeled S-Malate at a physiological concentration. Also, add dFBS and other necessary supplements.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific duration (this can range from minutes to hours depending on the desired metabolic state, e.g., reaching isotopic steady state in the TCA cycle can take ~2 hours).[5]
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled malate.
-
Add a sufficient volume of ice-cold 80% methanol to the plate.
-
Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
-
Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to determine the mass isotopologue distribution (MID) of malate and other downstream metabolites.
-
-
Data Interpretation:
-
Correct the raw data for the natural abundance of stable isotopes.
-
Analyze the MIDs to infer the activity of metabolic pathways. For example, the presence of M+4 malate after feeding [U-¹³C₆]glucose indicates entry into the TCA cycle via pyruvate carboxylase.[6]
-
Visualizing Metabolic Pathways and Workflows
S-Malate in the Tricarboxylic Acid (TCA) Cycle
Experimental Workflow for S-Malate Tracer Studies
Logical Relationships in S-Malate Labeling from [U-¹³C₆]Glucose
References
- 1. researchgate.net [researchgate.net]
- 2. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of S-Malate Dimer Derivatives: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, precise structural confirmation of novel molecules is paramount. This guide provides a comparative analysis of the structural characteristics of S-Malate dimer derivatives, focusing on the cyclic dianhydride of S-malic acid. Due to the limited availability of direct experimental data for the this compound, this guide leverages data from closely related and well-characterized cyclic anhydrides, namely succinic anhydride and maleic anhydride, to provide a robust framework for structural confirmation.
Structural Overview
S-Malate can form a cyclic dimer through the intermolecular dehydration of two malic acid molecules, resulting in a 1,4-dioxane-2,5-dione structure. This this compound derivative, with the molecular formula C₈H₈O₈, presents a key structural feature in the form of a six-membered ring containing two ester linkages. For comparative purposes, we will examine succinic anhydride and maleic anhydride, which are five-membered cyclic anhydrides formed from succinic acid and maleic acid, respectively.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and purification of these compounds, ensuring reliable and reproducible results for subsequent structural analysis.
Synthesis of Cyclic Anhydrides
The synthesis of cyclic anhydrides from their corresponding dicarboxylic acids is typically achieved through dehydration, often facilitated by a dehydrating agent or heat.
Table 1: Comparison of Synthesis Protocols for Cyclic Anhydrides
| Compound | Experimental Protocol | Reference |
| This compound (Predicted) | A plausible method involves the gentle heating of S-malic acid with a dehydrating agent such as acetic anhydride or acetyl chloride. The reaction mixture would be refluxed, followed by cooling to induce crystallization. The resulting solid would be filtered, washed with a non-polar solvent like ether, and dried. | Adapted from[1][2] |
| Succinic Anhydride | Method 1: A mixture of succinic acid and acetyl chloride is gently refluxed until the acid dissolves completely (approximately 1.5-2 hours). The solution is then cooled to allow crystallization. The crystals are collected by filtration, washed with ether, and dried.[1] Method 2: Succinic acid is refluxed with acetic anhydride until a clear solution is obtained. Upon cooling, succinic anhydride crystallizes.[2][3] | [1][2][3] |
| Maleic Anhydride | Maleic acid is heated with acetyl chloride. The reaction mixture is then distilled to first remove byproducts like acetic acid and any unreacted acetyl chloride, followed by the collection of maleic anhydride at its boiling point (190-205 °C). The molten product solidifies upon cooling. | [4] |
Structural Confirmation Data
A combination of spectroscopic and crystallographic techniques provides definitive evidence for the structure of these cyclic anhydrides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Comparison of ¹H and ¹³C NMR Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Solvent | Reference |
| This compound (Predicted) | ~4.5-5.0 (m, 2H, -CH-O-), ~2.8-3.2 (m, 4H, -CH₂-) | ~170-175 (C=O), ~70-75 (-CH-O-), ~35-40 (-CH₂-) | CDCl₃ | Predicted |
| Succinic Anhydride | 2.99 (s, 4H) | 176.9 (C=O), 28.9 (-CH₂-) | DMSO-d₆ | [5] |
| Maleic Anhydride | 7.49 (s, 2H) | 164.7 (C=O), 137.9 (=CH-) | CDCl₃ | [6][7][8] |
X-ray Crystallography
X-ray crystallography provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule in the solid state.
Table 3: Comparison of X-ray Crystallography Data
| Compound | Crystal System | Space Group | Cell Dimensions | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Succinic Anhydride | Orthorhombic | P2₁2₁2₁ | a = 6.963 Å, b = 11.710 Å, c = 5.402 Å | [9] |
| Maleic Anhydride | Orthorhombic | P2₁2₁2₁ | a = 7.04 Å, b = 11.16 Å, c = 5.39 Å | [9][10] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. A common fragmentation pathway for cyclic anhydrides involves the loss of CO and CO₂.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthesis and structural analysis.
The logical relationship for comparing the this compound with its alternatives for structural confirmation can also be visualized.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - preparation of succinic anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - preparation of maleic anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 6. The C NMR spectrum of maleic anhydride is shown below - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 7. An Exploration of H NMR of Maleic Anhydride [echemi.com]
- 8. Maleic anhydride(108-31-6) 1H NMR [m.chemicalbook.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. pubs.acs.org [pubs.acs.org]
Evaluating the Purity of Synthesized S-Malate Dimer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel molecules for drug development necessitates rigorous purity assessment to ensure safety, efficacy, and reproducibility. S-Malate dimer, a molecule with potential applications in drug delivery and as a linker in bioconjugation, is no exception. This guide provides a comprehensive overview of the analytical methodologies for evaluating the purity of synthesized this compound, comparing its performance attributes to a common alternative, Polyethylene Glycol (PEG) linkers. Experimental data, where available from public sources, is presented to support these comparisons.
Analytical Approaches for Purity Determination of this compound
A multi-pronged approach is essential for the comprehensive purity assessment of this compound. This involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component, as well as potential process-related and degradation impurities.
Potential Impurities in this compound Synthesis
Based on the typical synthesis of dicarboxylic acid dimers, the following impurities should be considered during analysis:
-
Residual Starting Materials: Unreacted S-Malic acid.
-
Isomeric Impurities: D-Malic acid or meso-malic acid if the starting material was not enantiomerically pure.
-
Reaction Byproducts:
-
Fumaric acid and Maleic acid (from dehydration of malic acid).
-
Succinic acid (a related dicarboxylic acid).
-
Higher oligomers (trimers, tetramers, etc.) of malic acid.
-
-
Residual Solvents and Reagents: Any solvents or catalysts used in the synthesis and purification process.
Recommended Analytical Techniques and Experimental Protocols
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for separating the this compound from its potential impurities.
Experimental Protocol: RP-HPLC for this compound Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a concentration of 1 mg/mL.
Chiral Purity: Chiral HPLC
To determine the enantiomeric purity of the this compound, a chiral HPLC method is necessary.
Experimental Protocol: Chiral HPLC for this compound
-
Instrumentation: HPLC system with a UV or a Polarimetric detector.
-
Column: A chiral stationary phase column suitable for acidic compounds (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A mixture of hexane, ethanol, and a small percentage of a strong acid like trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm.
Identity Confirmation and Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the this compound and for identifying unknown impurities.
Experimental Protocol: LC-MS for this compound
-
LC System: Utilize the same RP-HPLC conditions as described in section 2.1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Negative ion mode is typically preferred for acidic compounds.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
Absolute Purity Determination: Quantitative NMR (qNMR) and Mass Balance Approach
For an accurate determination of the absolute purity (mass fraction), a combination of quantitative Nuclear Magnetic Resonance (qNMR) and the mass balance approach is recommended.[1][2][3][4][5]
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H-NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery for accurate integration.
-
Data Analysis: Integrate the signals of the this compound and the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.[3]
Mass Balance Approach
The mass balance approach determines the purity of the main component by subtracting the sum of all quantified impurities.[6][7][8][9][10]
Purity (mass %) = 100% - (% Water + % Residual Solvents + % Non-volatile Residue + % Chromatographic Impurities)
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Quantified by headspace gas chromatography (GC).
-
Non-volatile Residue (Inorganic Impurities): Measured by thermogravimetric analysis (TGA) or a residue on ignition test.
-
Chromatographic Impurities: Quantified using the area percentage method from the RP-HPLC analysis, assuming all impurities have a similar response factor to the main peak.
Comparison with an Alternative: PEG Linkers
Polyethylene Glycol (PEG) linkers are widely used in drug development, particularly in antibody-drug conjugates (ADCs), due to their favorable properties.[11][12][13][][15] A comparison between this compound and PEG linkers can help researchers choose the appropriate molecule for their application.
Table 1: Performance Comparison of this compound vs. PEG Linkers
| Feature | This compound | PEG Linkers | Supporting Data/Rationale |
| Biodegradability | Expected to be biodegradable to natural metabolites (malic acid). | Generally considered non-biodegradable, cleared renally based on size. | Malic acid is a component of the citric acid cycle. PEG is a synthetic polymer. |
| Hydrophilicity | Moderately hydrophilic. | Highly hydrophilic, can improve the solubility of hydrophobic drugs.[11][15] | Presence of multiple carboxyl and hydroxyl groups in this compound. The repeating ether units in PEG are highly water-soluble. |
| Drug Loading | Defined, discrete structure allows for precise drug-to-linker ratios. | Can be synthesized in various lengths, but polydispersity can be an issue. Monodisperse PEGs are available but more expensive.[12] | This compound has a fixed molecular weight. PEG synthesis often results in a distribution of chain lengths. |
| Immunogenicity | Expected to be low due to its endogenous nature. | Generally considered to have low immunogenicity.[11] | Malic acid is a natural product. PEG is a synthetic polymer but is well-tolerated. |
| Release Mechanism | Can be designed for esterase-cleavable release. | Can be incorporated into cleavable or non-cleavable linker systems. | The ester bond in the dimer is susceptible to hydrolysis. |
| Synthesis & Purity | Synthesis can lead to isomeric and oligomeric impurities requiring careful purification and analysis. | Synthesis of monodisperse PEGs is complex and costly. Polydisperse PEGs have inherent impurity profiles. | As discussed in this guide. |
Visualizing the Workflow and Concepts
To aid in understanding the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The purity evaluation of synthesized this compound requires a suite of orthogonal analytical techniques. HPLC methods are essential for both primary and chiral purity assessment, while LC-MS provides crucial structural confirmation. For a definitive determination of absolute purity, a combination of qNMR and the mass balance approach is the gold standard. When compared to alternatives like PEG linkers, this compound offers the distinct advantage of being a discrete, biodegradable molecule, though its synthesis and purification demand careful control and thorough analytical characterization. This guide provides the foundational protocols and comparative insights to enable researchers to confidently assess the purity of their synthesized this compound and make informed decisions in their drug development endeavors.
References
- 1. emerypharma.com [emerypharma.com]
- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sapub.org [sapub.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. adcreview.com [adcreview.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 15. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Navigating the Disposal of S-Malate Dimer: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the proper disposal of S-Malate dimer, a compound utilized in various research and development applications.
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to established laboratory waste management protocols is imperative to maintain safety and environmental responsibility.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including gloves and safety glasses. In the event of a spill, cover drains and collect the material, avoiding dust generation. The area should then be cleaned thoroughly. For detailed first aid measures, consult the substance's SDS.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that while it may be non-hazardous, institutional and local regulations ultimately govern waste management practices. The following procedure is a general guideline and should be adapted to comply with your organization's specific policies.
1. Hazardous Waste Determination: The first and most critical step is to perform a hazardous waste determination.[1] This assessment should be conducted at the point of generation.[1][2] Even if a substance is generally considered non-hazardous, it may become contaminated with hazardous materials during experimental use.
2. Segregation and Storage:
-
Non-Contaminated this compound: If the this compound is unused and uncontaminated, and your hazardous waste determination confirms it is non-hazardous, it may potentially be disposed of as non-hazardous waste.
-
Contaminated this compound: If the this compound has been used in experimental procedures and is potentially contaminated with hazardous substances, it must be treated as hazardous waste.
-
Storage: All chemical waste must be stored in appropriate, compatible, and clearly labeled containers with secure closures.[1][2][3] These containers should be kept in a designated satellite accumulation area.[1][3]
3. Disposal Options:
Based on the hazardous waste determination, one of the following disposal routes should be chosen:
-
Disposal as Non-Hazardous Waste: For uncontaminated this compound deemed non-hazardous, disposal in the regular trash may be permissible, provided it is in a tightly sealed container.[4] However, always confirm this with your institution's Environmental Health and Safety (EHS) department and local regulations.[4] Some non-hazardous, water-soluble solids may be eligible for drain disposal in limited quantities, but this requires verification against local wastewater regulations and institutional policies.[4][5]
-
Disposal through Institutional EHS: For any this compound that is contaminated or if there is any uncertainty about its hazardous nature, it must be disposed of through your institution's hazardous waste management program.[1][5] Contact your EHS department to schedule a pickup.[1]
Quantitative Data Summary
For general laboratory chemical waste, certain quantitative limits apply, especially for in-lab treatments like neutralization or for accumulation in satellite areas. The following table summarizes key quantitative guidelines, which should be considered in the context of your institution's specific rules.
| Parameter | Guideline | Source |
| Satellite Accumulation Area Maximum Volume | 55 gallons of hazardous waste | [1] |
| Acutely Toxic Waste (P-list) Accumulation Limit | 1 quart of liquid or 1 kilogram of solid | [1] |
| In-Lab Neutralization Limit (Strong Acids/Bases) | 25 milliliters (must be diluted 10:1 before neutralization) | [5] |
| Sewer Disposal pH Range | Between 5.0 and 9.0 for neutralized solutions | [5] |
Experimental Protocols
Hazardous Waste Determination Protocol:
-
Review the SDS: Obtain and review the Safety Data Sheet for this compound. Section 2 will identify any hazard classifications.
-
Assess for Hazardous Characteristics: Determine if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[1]
-
Check for Contamination: Evaluate the experimental process to determine if the this compound has come into contact with any listed hazardous wastes or substances with hazardous characteristics.
-
Consult Institutional Guidelines: Refer to your organization's chemical hygiene plan and waste disposal guidelines.
-
Contact EHS for Confirmation: If there is any doubt, contact your institution's Environmental Health and Safety department for a final determination.[1]
Disposal Procedure Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific protocols.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling S-Malate dimer
Personal Protective Equipment (PPE)
Proper PPE is essential to ensure personal safety when handling S-Malate dimer. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes | Safety glasses or goggles | Should be worn at all times in the laboratory to protect from potential splashes or airborne particles. |
| Hands | Nitrile gloves | Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Not generally required | Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be appropriate. |
Handling and Disposal Procedures
Adherence to proper handling and disposal protocols is critical for maintaining a safe laboratory environment.
| Procedure Stage | Step-by-Step Guidance |
| Engineering Controls | 1. Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize inhalation of dust. 2. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area. |
| Handling | 1. Avoid direct contact with skin and eyes by wearing the appropriate PPE. 2. Prevent the formation of dust when handling the solid form. 3. Wash hands thoroughly after handling the substance. |
| Storage | 1. Store in a tightly sealed container in a cool, dry place. 2. Keep away from incompatible materials (specific incompatibilities are not identified, but general good practice is to store separately from strong oxidizing agents, acids, and bases). |
| Spill Response | 1. In case of a spill, avoid generating dust. 2. Carefully sweep or vacuum up the spilled material and place it in a designated, sealed container for disposal. 3. Clean the spill area with soap and water. |
| Disposal | 1. Dispose of waste in accordance with local, state, and federal regulations. 2. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. |
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Workflow for safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
